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  • Product: Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate
  • CAS: 153501-38-3

Core Science & Biosynthesis

Foundational

Technical Guide: 4-Methyl-3-Hydroxyindole-2-Carboxylic Acid Ethyl Ester

The following technical guide details the properties, synthesis, and applications of 4-methyl-3-hydroxyindole-2-carboxylic acid ethyl ester . This document is structured for researchers in medicinal chemistry and drug di...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 4-methyl-3-hydroxyindole-2-carboxylic acid ethyl ester . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a scaffold for biologically active indole derivatives.

[1]

Part 1: Chemical Identity & Significance[1]

4-methyl-3-hydroxyindole-2-carboxylic acid ethyl ester (also known as ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate ) is a substituted indole derivative characterized by a hydroxyl group at the 3-position (indoxyl core) and a methyl group at the 4-position.[1] This specific substitution pattern creates a unique steric and electronic environment around the reactive 3-hydroxy/3-keto center, distinguishing it from the more common 5-hydroxy analogues (e.g., Arbidol intermediates).

Core Structure & Nomenclature[1][2]
  • IUPAC Name: Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate[1]

  • Functional Class: 3-Hydroxyindole (Indoxyl), Indole-2-carboxylate[1]

  • Molecular Formula: C₁₂H₁₃NO₃[1]

  • Molecular Weight: 219.24 g/mol [1]

  • Key Structural Features:

    • C2-Ester: Stabilizes the molecule via intramolecular hydrogen bonding with the C3-hydroxyl/keto group.[1]

    • C3-Hydroxyl: Exists in a keto-enol tautomeric equilibrium (indoxyl vs. 2-ethoxycarbonyl-3-oxoindoline).[1]

    • C4-Methyl: Provides steric bulk ortho to the hydroxyl group, influencing metabolic stability and binding affinity in kinase/viral targets.

Part 2: Physicochemical Properties[1]

The following properties are synthesized from experimental data of the class of 3-hydroxyindole-2-carboxylates and specific structural analogues.

Table 1: Physicochemical Characterization
PropertyValue / DescriptionNote
Appearance Yellow to orange crystalline solidColor arises from extended conjugation in the enol form.[1]
Melting Point 135–140 °C (Predicted)Analogous 5-methyl isomers melt ~145°C; steric disruption at C4 may slightly lower MP.[1]
Solubility Soluble in DMSO, DMF, EtOAc, DCM.Poorly soluble in water; moderate solubility in Ethanol.[1]
pKa (OH/NH) ~9.5 (NH), ~6-7 (OH enol)The C2-ester increases acidity of the NH and OH compared to indole.
UV/Vis

~240, 300, 380 nm
Distinct bathochromic shift due to 3-OH conjugation.
Fluorescence Strong emission (Green/Yellow)Typical of 3-hydroxyindoles; intensity is pH-dependent.[1]
Spectral Signature (Diagnostic)[1]
  • ¹H NMR (DMSO-d₆):

    • 
       11.5–12.0 ppm (Broad s, 1H, NH).
      
    • 
       9.5–10.0 ppm (s, 1H, OH - if enol form dominates).
      
    • 
       4.3 ppm (q, 2H, Ethyl CH₂).
      
    • 
       2.6–2.7 ppm (s, 3H, C4-Me). Note: Downfield shift due to proximity to C3-oxygen.
      
  • IR Spectrum:

    • 
       3350 cm⁻¹ (NH stretch).[1]
      
    • 
       1660–1680 cm⁻¹ (Ester C=O, H-bonded).[1]
      
    • Absence of strong C3=O ketone band indicates enol dominance in solid state.[1]

Part 3: Synthetic Methodology

The synthesis of 4-methyl-3-hydroxyindole-2-carboxylates requires a regioselective approach to ensure the methyl group is positioned at C4.[1] The Dieckmann Cyclization of N-(2-carboxyphenyl)glycine esters is the most authoritative and self-validating protocol for this substitution pattern.[1]

Mechanism of Action[4][5][6][7][8]
  • N-Alkylation: 2-Amino-6-methylbenzoic acid (6-methylanthranilic acid) is alkylated with ethyl chloroacetate.[1]

  • Esterification: The carboxylic acid is protected as an ester to prevent side reactions.[1]

  • Dieckmann Cyclization: A base-mediated intramolecular condensation occurs between the methylene of the glycine moiety and the ester carbonyl of the benzoate, forming the 5-membered pyrrole ring.

Experimental Protocol
Step 1: Preparation of N-(ethoxycarbonylmethyl)-6-methylanthranilic acid ethyl ester[1]
  • Reagents: 2-Amino-6-methylbenzoic acid (1.0 eq), Ethyl chloroacetate (1.2 eq), Potassium Carbonate (

    
    , 2.5 eq), DMF (Solvent).
    
  • Procedure:

    • Dissolve 2-amino-6-methylbenzoic acid in DMF.

    • Add

      
       and stir for 30 min at RT.
      
    • Add ethyl chloroacetate dropwise.[1] Heat to 80°C for 4-6 hours.

    • Workup: Pour into ice water. Extract with EtOAc.[1][2] Dry over

      
      .[1]
      
    • Note: If the starting material was the free acid, subsequent esterification (EtOH/H₂SO₄) is required to generate the diester.

Step 2: Cyclization to 4-methyl-3-hydroxyindole-2-carboxylate[1]
  • Reagents: Diester intermediate (from Step 1), Sodium Ethoxide (NaOEt, 2.0 eq), Toluene or Ethanol.

  • Procedure:

    • Suspend NaOEt in dry Toluene under

      
       atmosphere.
      
    • Add the diester solution dropwise at reflux temperature.[1]

    • Reflux for 3–5 hours.[1] The solution will turn deep orange/red (formation of the enolate salt).

    • Quench: Cool to 0°C and acidify with 1M HCl to pH 4.

    • Purification: The product precipitates as a yellow solid.[1][3] Recrystallize from Ethanol/Water.[1]

Synthesis & Mechanism Diagram[1][10]

Synthesis Start 2-Amino-6-methyl- benzoic acid Inter N-(Ethoxycarbonylmethyl)- 6-methylanthranilic diester Start->Inter 1. Ethyl chloroacetate 2. EtOH/H+ Base NaOEt / Toluene (Dieckmann Cyclization) Inter->Base Product 4-Methyl-3-hydroxyindole- 2-carboxylic acid ethyl ester Base->Product Reflux, then HCl

Caption: Synthetic route via Dieckmann cyclization of 6-methylanthranilic acid derivatives.

Part 4: Reactivity & Applications[1]

Tautomerism & O-Functionalization

The 3-hydroxy group exists in equilibrium with the keto-form (indolin-3-one).[1]

  • Reaction: Treatment with alkyl halides (e.g., Methyl iodide, Benzyl bromide) and a mild base (

    
    /Acetone) results in O-alkylation , yielding 3-alkoxyindoles.
    
  • Significance: This is the primary route to synthesize derivatives with increased lipophilicity for blood-brain barrier penetration.[1]

Arbuzov-Type Transformations

The 3-hydroxy group can be converted to a chloride (using


) or activated for cross-coupling, although the 4-methyl group provides significant steric hindrance, reducing the rate of nucleophilic attack at C3 compared to unsubstituted analogues.
Biological Relevance
  • Antiviral Scaffolds: Analogues of this compound (specifically 5-hydroxy variants like Arbidol) are broad-spectrum antivirals.[1] The 4-methyl variant is investigated for steric locking of the indole core in viral fusion protein binding pockets.[1]

  • Fluorescent Probes: Due to the excited-state intramolecular proton transfer (ESIPT) between the 3-OH and 2-C=O, these compounds are used as pH-sensitive fluorescent markers in cellular imaging.[1]

Part 5: Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The 3-hydroxy group is susceptible to oxidation (forming isatin derivatives) upon prolonged exposure to air and light.[1]

  • Stability: Stable in solid form.[1] In solution, avoid strong oxidizers.

References

  • Org. Synth. 1963, 43, 40. Indole-2-carboxylic acid, ethyl ester.Link

  • PubChem Compound Summary. Ethyl 3-hydroxy-1H-indole-2-carboxylate (Parent Scaffold).[1]Link

  • Molecules 2016, 21(3), 333. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.Link

  • ResearchGate. Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate.Link

Sources

Exploratory

The Dynamic Equilibrium: An In-depth Technical Guide to the Tautomerism of Ethyl 4-methyl-3-oxoindoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Ethyl 4-me...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Ethyl 4-methyl-3-oxoindoline-2-carboxylate, a substituted oxindole, possesses a fascinating and critical structural feature: tautomerism. This dynamic equilibrium between two or more interconverting constitutional isomers significantly influences its physicochemical properties, reactivity, and ultimately, its biological activity. This guide provides a detailed exploration of the tautomeric landscape of this molecule, grounded in the fundamental principles of physical organic chemistry and supported by established analytical methodologies. We will delve into the structural characteristics of the tautomers, the factors governing their equilibrium, and the spectroscopic techniques essential for their characterization and quantification. This document serves as a technical resource for researchers aiming to understand, control, and exploit the tautomerism of this and related compounds in drug discovery and development.

Introduction: The Significance of Tautomerism in the Oxindole Core

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[2] This phenomenon is not a mere chemical curiosity; it is a critical determinant of a molecule's behavior. In the context of drug development, the presence of multiple tautomers can impact absorption, distribution, metabolism, and excretion (ADME) properties, as well as the specific interactions with biological targets.[2][3] The 3-oxoindoline core, a key feature of our topic molecule, is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4][5] The reactivity and biological function of these compounds are intimately linked to the carbonyl group at the C3 position and the overall electronic distribution, which are directly modulated by tautomeric shifts.

Ethyl 4-methyl-3-oxoindoline-2-carboxylate incorporates a β-keto ester functionality within a heterocyclic framework. This arrangement is predisposed to significant keto-enol tautomerism, a well-studied equilibrium that can be influenced by various environmental factors.[6][7] Understanding this equilibrium is paramount for predicting the molecule's behavior in different physiological environments and for designing more effective and selective therapeutic agents.

The Tautomeric Landscape

Ethyl 4-methyl-3-oxoindoline-2-carboxylate can exist in two primary tautomeric forms: the keto form and the enol form. The equilibrium involves the migration of the proton from the C2 carbon to the C3 oxygen, resulting in the formation of a hydroxyl group and a carbon-carbon double bond within the five-membered ring.

  • Keto Form (3-oxoindoline): This form contains a ketone at the C3 position and a chiral center at the C2 position.

  • Enol Form (3-hydroxyindole): This form features a hydroxyl group at C3 and a double bond between C2 and C3, which is part of a conjugated system extending through the ester and the aromatic ring. The enol form can be further stabilized by the formation of an intramolecular hydrogen bond between the C3-hydroxyl group and the carbonyl oxygen of the ester at C2.[6]

A third, less probable, tautomeric equilibrium involving the amide proton (lactam-lactim tautomerism) can also be considered, similar to what is observed in isatin.[8][9] However, the keto-enol equilibrium of the β-keto ester moiety is generally the most significant in solution.

G A Prepare solutions of ethyl 4-methyl-3-oxoindoline-2-carboxylate (~10 mg/mL) in various deuterated solvents (e.g., CDCl₃, Benzene-d₆, DMSO-d₆, Methanol-d₄). B Acquire ¹H NMR spectra for each solution at a constant temperature (e.g., 298 K). A->B C Process spectra: phase and baseline correct. B->C D Identify and assign characteristic peaks for keto (C2-H) and enol forms. C->D E Integrate the keto (C2-H) signal (I_keto) and a non-overlapping signal from the enol form or a reference peak. D->E F Calculate the percentage of each tautomer: % Keto = [I_keto / (I_keto + I_enol)] * 100 % Enol = [I_enol / (I_keto + I_enol)] * 100 E->F G Calculate the equilibrium constant: K_eq = [Enol] / [Keto] = %Enol / %Keto F->G H Correlate K_eq with solvent polarity. G->H caption Figure 2: Workflow for NMR analysis.

Caption: Figure 2: Workflow for NMR analysis.

Causality and Self-Validation: This protocol is self-validating as the sum of the calculated percentages of the keto and enol forms should be approximately 100%. The use of multiple solvents with varying polarities provides a clear and expected trend: the enol form should dominate in non-polar solvents, while the keto form will be more prevalent in polar solvents. This predictable outcome serves as a validation of the experimental procedure and data interpretation.

Protocol for Variable-Temperature NMR Study
  • Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent that allows for a measurable equilibrium and has a wide liquid temperature range (e.g., toluene-d₈ or DMSO-d₆).

  • Data Acquisition: Acquire a series of ¹H NMR spectra at different, precisely controlled temperatures (e.g., from 298 K to 358 K in 10 K increments). Allow the sample to equilibrate at each temperature for 5-10 minutes before acquisition.

  • Data Analysis: For each temperature, calculate the equilibrium constant, Keq, as described in Protocol 5.1.

  • Thermodynamic Calculation: Plot ln(Keq) versus 1/T (in Kelvin). This is the van 't Hoff plot.

  • Determine ΔH° and ΔS°: The slope of the line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant. This allows for the determination of the enthalpy and entropy changes associated with the tautomerization.

Computational Insights

In the absence of direct experimental data for every condition, computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the relative stabilities of tautomers. [10]By performing geometry optimizations and frequency calculations in the gas phase and with various solvent models (e.g., Polarizable Continuum Model - PCM), the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of the keto and enol forms can be calculated. These theoretical calculations can corroborate experimental findings and predict the favored tautomer under different conditions. [10][11]

Implications for Drug Development

The tautomeric state of ethyl 4-methyl-3-oxoindoline-2-carboxylate is not just an academic detail; it has profound practical implications:

  • Receptor Binding: The keto and enol forms have different shapes, hydrogen bonding capabilities (donor/acceptor sites), and electrostatic potentials. One tautomer may bind to a biological target with significantly higher affinity than the other.

  • Physicochemical Properties: The more polar keto form may exhibit higher aqueous solubility, while the enol form, with its intramolecular hydrogen bond, might be more lipophilic and have better membrane permeability.

  • Metabolic Stability: The different tautomers may be metabolized by different enzymatic pathways at different rates.

  • Intellectual Property: Different tautomeric forms can be subject to separate patent claims, making a thorough understanding of the system essential for protecting intellectual property.

Conclusion

The tautomerism of ethyl 4-methyl-3-oxoindoline-2-carboxylate is a critical aspect of its chemical identity, governed by a delicate balance of structural and environmental factors. The keto-enol equilibrium, heavily influenced by solvent polarity, dictates the molecule's spectroscopic signature and its potential behavior in biological systems. A comprehensive characterization of this tautomeric system, employing a combination of high-resolution NMR spectroscopy, other spectroscopic methods, and computational analysis, is essential for any research or development program involving this class of compounds. By understanding and potentially controlling this dynamic equilibrium, scientists can better predict, interpret, and optimize the pharmacological profile of this and other oxindole-based drug candidates.

References

Sources

Foundational

Technical Whitepaper: Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate (CAS 153501-38-3) in Antiviral Drug Discovery

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently evaluate versatile chemical scaffolds that serve as the foundation for novel therapeutics. Ethyl 3-hydroxy-4-methyl-1H-indole-2-car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate versatile chemical scaffolds that serve as the foundation for novel therapeutics. Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate (CAS: 153501-38-3) is a highly reactive indole derivative characterized by its 3-hydroxy/3-oxo tautomeric system[1]. This dual reactivity makes it an indispensable precursor for synthesizing complex 3-oxindole derivatives. Recently, this scaffold has gained prominence in antiviral drug discovery, specifically acting as a building block for small-molecule inhibitors that target HIV-1 Tat-mediated viral transcription[2][3]. This guide provides an in-depth analysis of its physicochemical properties, synthetic utility, and field-proven experimental protocols.

Physicochemical Profiling and Safety Data

Understanding the baseline properties of CAS 153501-38-3 is critical for designing robust synthetic workflows. The presence of the hydroxyl group at the 3-position allows for facile tautomerization to the 3-oxindole form, a structural feature that dictates its downstream reactivity[4].

PropertyValue
Chemical Name Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate
CAS Registry Number 153501-38-3
Molecular Formula C12H13NO3[5]
Molecular Weight 219.24 g/mol
Primary Application Research and Development; Scaffold for 3-oxindole derivatives[1][2]
Hazard Statements (GHS) H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[1]
Storage Conditions Tightly closed container, cool/well-ventilated area, away from direct sunlight[1]

Synthetic Pathways and Mechanistic Insights

In drug development, CAS 153501-38-3 is utilized to synthesize alkyl 3-oxindole-2-carboxylates. A landmark study by Kim et al. (2022) demonstrated that alkylating this compound yields potent HIV-1 inhibitors[2][4].

Mechanistic Causality: The reaction utilizes acetone as a polar aprotic solvent to maximize the solubility of the indole precursor and accelerate the


 substitution[4]. Potassium carbonate (

) is selected as a mild base; it is strong enough to deprotonate the acidic 3-hydroxy/2-carboxylate position to form the reactive enolate, but mild enough to prevent the unwanted hydrolysis of the ethyl ester group. The reaction is strictly maintained under a nitrogen (

) atmosphere to prevent the oxidative degradation of the electron-rich indole core during the 24-hour heating cycle[4].

G A Ethyl 3-hydroxy-4-methyl- 1H-indole-2-carboxylate (CAS: 153501-38-3) B trans-1,3-dichloropropene + K2CO3 in Acetone (60 °C, 24h) A->B Alkylation C Alkyl 3-oxindole-2-carboxylate Derivatives B->C N2 Atmosphere D Liquid-Liquid Extraction (EtOAc / H2O) C->D Workup E Purified HIV-1 Inhibitor Scaffold D->E Drying (MgSO4) & Filtration

Synthetic workflow for 3-oxindole derivatives from CAS 153501-38-3.

Pharmacological Applications: Targeting HIV-1 Tat-Mediated Transcription

Traditional antiretroviral therapies primarily target viral reverse transcriptase, protease, or integrase. However, derivatives synthesized from CAS 153501-38-3 introduce a novel mechanism of action: the inhibition of HIV-1 Tat-mediated transcription[2][6]. The HIV-1 Tat protein is essential for viral replication; it binds to the trans-activation response (TAR) RNA element and recruits host cellular factors (like P-TEFb) to the viral Long Terminal Repeat (LTR) promoter to drive transcriptional elongation[6]. 3-oxindole derivatives disrupt this highly ordered complex formation, effectively halting the viral replication cycle at the transcription phase[2][3].

MOA Tat HIV-1 Tat Protein LTR Viral LTR Promoter Tat->LTR Binds TAR RNA Transcription Viral Transcription (Elongation) LTR->Transcription Recruits P-TEFb Inhibitor 3-Oxindole Derivative (Synthesized from CAS 153501-38-3) Block Inhibition of Tat-LTR Complex Formation Inhibitor->Block Induces Block->Tat Prevents Binding/Activity

Mechanism of action: Inhibition of HIV-1 Tat-mediated transcription.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of Alkyl 3-oxindole-2-carboxylates

Reference standard adapted from Kim et al. (2022)[4].

  • Preparation: Dissolve 250 mg (1.1 mmol) of Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate in 10 mL of anhydrous acetone in a round-bottom flask[4].

  • Reagent Addition: Add 0.21 mL (1.1 mmol) of trans-1,3-dichloropropene followed by 950 mg (1.1 mmol) of

    
    [4].
    
  • Reaction: Purge the flask with

    
     gas. Stir the mixture under reflux conditions (60 °C) for 24 hours[4].
    
    • Causality: The

      
       blanket prevents auto-oxidation of the indole core.
      
  • Workup: Cool to room temperature. Extract the mixture using ethyl acetate (20 mL), distilled water (20 mL), and brine (20 mL)[4].

    • Self-Validation Checkpoint: The aqueous wash removes the inorganic salts (

      
       and byproduct KCl). A clear phase separation validates the removal of polar impurities.
      
  • Drying & Concentration: Dry the organic layer over anhydrous

    
    . Filter and remove the solvent under reduced pressure to yield the crude residue[4].
    
    • Causality:

      
       removes residual water, preventing ester hydrolysis during the high-temperature solvent evaporation step.
      
Protocol B: Dual-Luciferase Reporter Assay for Tat Inhibition

In vitro validation of the synthesized scaffold[7].

  • Cell Culture: Culture bl-DTR cells (engineered to express Firefly and Renilla luciferase reporters under the control of the HIV-1 LTR) in a 96-well plate[7].

  • Compound Treatment: Treat the cells with two-fold serial dilutions of the synthesized 3-oxindole derivative[7].

  • Induction: Add doxycycline to a final concentration of 50 ng/mL to induce the expression of the Tat protein[7].

  • Incubation: Incubate the cells for 24 hours at 37 °C in a humidified 5%

    
     atmosphere[7].
    
  • Quantification: Measure the activities of Firefly luciferase (F-Luc) and Renilla luciferase (R-Luc) using the Dual-Glo™ luciferase assay system[7].

    • Self-Validation Checkpoint: This is a dual-reporter system. The F-Luc signal measures Tat-mediated transcription. The R-Luc signal acts as an internal control for baseline cell viability. If F-Luc drops while R-Luc remains stable, specific Tat inhibition is confirmed. If both drop concurrently, the compound is exhibiting general cytotoxicity rather than specific antiviral activity.

References

  • Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription Source: Molecules (MDPI) URL:[Link]

Sources

Exploratory

Molecular weight of C12H13NO3 indole derivatives

An In-depth Technical Guide to the Molecular Weight and Characterization of C12H13NO3 Indole Derivatives Introduction The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight and Characterization of C12H13NO3 Indole Derivatives

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, from neurotransmitters like serotonin to blockbuster drugs.[1][2] Its unique electronic properties and versatile chemical reactivity make it a privileged structure in drug discovery. This guide provides a comprehensive technical analysis of indole derivatives with the specific molecular formula C12H13NO3 .

For researchers and drug development professionals, understanding the precise molecular weight is the first and most critical step in structural elucidation. It serves as a gateway to confirming synthesis, identifying metabolites, and ensuring the purity of a lead compound. This document moves beyond a simple statement of mass to explore the theoretical calculation, the diversity of isomeric structures, and the definitive experimental verification methodologies essential for rigorous scientific validation.

Section 1: Theoretical Molecular Weight of C12H13NO3

The molecular weight of a compound can be expressed in two ways: the average molecular weight, which uses the weighted average of natural isotopic abundances, and the monoisotopic mass, which considers only the most abundant isotope of each element. For high-accuracy mass spectrometry, the monoisotopic mass is the more relevant value.

The calculation is based on the sum of the masses of its constituent atoms.

Table 1: Calculation of Monoisotopic and Average Molecular Weight for C12H13NO3

ElementCountMonoisotopic Mass (Da)Total Monoisotopic Mass (Da)Average Atomic Weight ( g/mol )Total Average Weight ( g/mol )
Carbon (C)1212.000000144.00000012.011144.132
Hydrogen (H)131.00782513.1017251.00813.104
Nitrogen (N)114.00307414.00307414.00714.007
Oxygen (O)315.99491547.98474515.99947.997
Total 219.089544 219.24
  • Monoisotopic Mass: 219.08954 Da[3][4][5]

  • Average Molecular Weight: 219.24 g/mol [4][6][7][8][9]

This seemingly small difference is critical. High-resolution mass spectrometry can measure mass to within a few parts per million (ppm), making it possible to confirm the elemental composition based on the monoisotopic mass.

Section 2: Isomeric Landscape of C12H13NO3

A molecular formula alone does not define a molecule; it only provides the atomic composition. Isomers are different compounds that share the same molecular formula but have different structural arrangements. The formula C12H13NO3 can represent numerous isomers, including several indole derivatives of significant interest.

Table 2: Notable Isomers with the Molecular Formula C12H13NO3

Compound NameStructureClassSignificance
5-Methoxy-2-methyl-3-indoleacetic acid Indole DerivativeIndole-3-acetic acidA hydrolysis product and metabolite of the anti-inflammatory drug Indomethacin. Also used in plant growth regulation research.[6]
Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate Indole DerivativeIndole-3-carboxylateA synthetic indole derivative.[5]
1-(2-methoxyethyl)-1H-indole-4-carboxylic acid Indole DerivativeIndole-4-carboxylic acidA synthetic indole derivative.[10]
Aniracetam Non-IndoleNootropic (Racetam)A well-known nootropic compound investigated for cognitive enhancement.[7][8][11] It serves as a crucial reminder that molecular formula is not a definitive identifier.

The existence of multiple isomers underscores the necessity of robust analytical techniques to confirm the identity of a synthesized or isolated compound. While all compounds in Table 2 have a molecular weight of ~219.24 g/mol , their chemical, physical, and biological properties are distinct.

Section 3: Experimental Verification via High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is the gold standard for determining the molecular weight of a compound. For unambiguous confirmation of elemental composition, High-Resolution Mass Spectrometry (HRMS) is indispensable.

The Causality Behind Choosing HRMS: The primary reason for employing HRMS is its high mass accuracy. Low-resolution instruments can confirm the nominal mass (e.g., 219 Da) but cannot distinguish C12H13NO3 from other potential formulas that might have the same nominal mass. HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for a direct comparison with the calculated monoisotopic mass. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed elemental formula. This level of precision is a self-validating system for confirming a compound's identity.

HRMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Mass Analysis cluster_data 3. Data Interpretation Prep Dissolve Sample (e.g., in Methanol) Ionization Ionization (e.g., ESI) Prep->Ionization Infusion or LC MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Ion Acceleration Detector Detection MassAnalyzer->Detector Ion Separation Data Mass Spectrum (m/z vs. Intensity) Detector->Data Compare Compare Experimental m/z to Theoretical Mass Data->Compare Confirm Confirm C12H13NO3 (Mass Error < 5 ppm) Compare->Confirm Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Verification Start Start: 5-Methoxytryptamine Reaction Reaction: - Acetic Anhydride - Dichloromethane - Catalyst (4-DMAP) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude Product Workup->Crude Purify Chromatography (e.g., Column or HPLC) Crude->Purify Pure Pure Product Purify->Pure Verify Structural Analysis: - HRMS (Molecular Weight) - NMR (Structure) - HPLC (Purity) Pure->Verify Final Verified Compound Verify->Final Identity Confirmed

Caption: A workflow for the synthesis and verification of an indole derivative.

Experimental Protocol: N-Acetylation of 5-Methoxytryptamine

This protocol is adapted from established methods for the synthesis of N-acetyl-5-methoxytryptamine. [12]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-methoxytryptamine in a suitable solvent such as dichloromethane.

  • Acylation: Cool the solution in an ice bath (0-10°C). Slowly add a solution of acetic anhydride in dichloromethane dropwise over 30-60 minutes.

  • Catalysis: Add a catalytic amount of 4-dimethylaminopyridine (4-DMAP).

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product using column chromatography on silica gel.

  • Verification (Self-Validating System):

    • Purity: Analyze the purified product by HPLC to determine its purity (e.g., >98%).

    • Molecular Weight: Subject the sample to HRMS analysis as described in Section 3 to confirm the correct molecular weight.

    • Structure: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and the site of acetylation. The combination of these three techniques provides a robust, self-validating confirmation of the final product's identity and quality.

Conclusion

The molecular formula C12H13NO3 represents a fascinating collection of chemical structures, including the biologically relevant indole derivative 5-Methoxy-2-methyl-3-indoleacetic acid. This guide has established that the theoretical molecular weight is a foundational but incomplete descriptor. The true scientific rigor lies in the experimental verification. High-Resolution Mass Spectrometry provides the necessary precision to confirm the elemental composition, distinguishing a target molecule from its isomers and other contaminants with unparalleled accuracy. By integrating robust analytical workflows with sound synthetic protocols, researchers in drug development can ensure the integrity and identity of their compounds, a critical requirement for advancing a molecule from the bench to clinical evaluation.

References

  • Shapiro, D. (1955). Synthesis of N-Acetyl-5-methoxytryptamine. Chemistry & Industry, (39), 1255. (URL not available)
  • National Institute of Standards and Technology. (n.d.). Melatonin. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Bristol. (n.d.). Melatonin Synthesis. Retrieved from [Link]

  • Cipolla-Neto, J., et al. (2014). Melatonin molecule (232,2 molecular weight). ResearchGate. Retrieved from [Link]

  • Szmuszkovicz, J., Anthony, W. C., & Heinzelman, R. V. (1960). Synthesis of N-Acetyl-5-methoxytryptamine. Journal of Organic Chemistry, 25(5), 857-858.
  • SIELC Technologies. (2009). Melatonin. Retrieved from [Link]

  • KEGG DRUG. (n.d.). Melatonin. Retrieved from [Link]

  • CN102329263A - Preparation method of N-acetyl-5-methoxytryptamine. (2012). Google Patents.
  • PubChem. (n.d.). Compound CID 53401971. Retrieved from [Link]

  • CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine. (2021). Google Patents.
  • PubChem. (n.d.). Aniracetam. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(1-oxo-3-phenyl-2-propen-1-yl)-. Retrieved from [Link]

  • SIELC Technologies. (2018). Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-2-methylindole-3-acetic acid. Retrieved from [Link]

  • The Merck Index Online. (n.d.). Aniracetam. Retrieved from [Link]

  • US5545644A - Indole derivatives. (1996). Google Patents.
  • PubChemLite. (n.d.). Methyl 5-hydroxy-1,2-dimethyl-1h-indole-3-carboxylate (C12H13NO3). Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2-methoxyethyl)-1h-indole-4-carboxylic acid (C12H13NO3). Retrieved from [Link]

Sources

Foundational

The Indole-2-Carboxylate Scaffold: A Privileged Architecture in Modern Drug Discovery

Executive Summary In medicinal chemistry, a "privileged scaffold" is a molecular framework capable of providing high-affinity ligands for diverse biological targets. The indole-2-carboxylate core—and its closely related...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, a "privileged scaffold" is a molecular framework capable of providing high-affinity ligands for diverse biological targets. The indole-2-carboxylate core—and its closely related indole-2-carboxamide derivative—represents one of the most versatile and synthetically accessible privileged scaffolds[1][2]. By mimicking endogenous indole-containing ligands (such as tryptophan and serotonin) while providing a rigid, planar geometry for precise vectorization of substituents, this scaffold has become a cornerstone in the development of antiviral agents, kinase inhibitors, and G protein-coupled receptor (GPCR) modulators.

This technical guide dissects the mechanistic rationale, quantitative structure-activity relationships (SAR), and validated synthetic workflows that empower researchers to leverage the indole-2-carboxylate scaffold in targeted drug discovery.

Mechanistic Grounding: Target Interactions & SAR Logic

The pharmacological plasticity of the indole-2-carboxylate scaffold stems from its distinct regional modularity. The indole nitrogen (N1) acts as a hydrogen bond donor, the aromatic system (C4–C7) engages in hydrophobic or


 stacking interactions, and the C2-carboxylate/carboxamide serves as a critical anchor for metal chelation or hydrogen bonding.
Viral Metalloenzymes: HIV-1 Integrase

Indole-2-carboxylic acid derivatives have emerged as highly potent HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)[3][4]. The mechanistic logic relies on the C2 carboxylate and the indole N1 acting as a bidentate ligand system to chelate two catalytic


 ions within the integrase active site[3].
  • C3 Vectorization : The introduction of a long-chain ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -trifluorophenyl group at the C3 position drives an essential 
    
    
    
    stacking interaction with the viral DNA (dC20).
  • C6 Vectorization : Halogenated benzene rings at C6 occupy an adjacent hydrophobic pocket, drastically reducing the dissociation rate of the inhibitor[3].

Pharmacophore Core Indole Scaffold (Hydrophobic Core) C2 C2 Carboxylate (Metal Chelator) Core->C2 directs C3 C3 Substituent (Halogenated Benzyl) Core->C3 directs C6 C6 Substituent (Halogen/Aryl) Core->C6 directs Target1 Two Mg2+ Ions (Active Site) C2->Target1 chelates Target2 Viral DNA (pi-pi stacking) C3->Target2 intercalates Target3 Hydrophobic Pocket C6->Target3 binds

Pharmacophore model of indole-2-carboxylates in HIV-1 Integrase.

GPCRs and Ion Channels

The scaffold is highly adaptable for transmembrane targets, functioning as both orthosteric agonists and allosteric modulators:

  • GPR17 (Orphan GPCR) : 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid derivatives act as potent agonists for GPR17, a target for neuroinflammatory diseases. SAR studies reveal that small substituents at C4 and large lipophilic residues at C6 are critical for receptor activation[5].

  • CysLT1 Receptor : 3-Substituted indole-2-carboxylic acids exhibit highly selective antagonism against the cysteinyl-leukotriene receptor 1, crucial for asthma therapeutics[6].

  • TRPV1 Ion Channel : By converting the C2-carboxylate to a carboxamide, the scaffold effectively mimics the "head" portion of capsaicin, yielding potent, desensitizing TRPV1 agonists for pain management[2].

  • Cannabinoid CB1 Receptor : The derivative ORG27569, an indole-2-carboxamide, serves as a prototypical allosteric modulator, altering the

    
     coupling activity of the CB1 receptor without competing at the orthosteric site[7].
    
Kinase Inhibition

Indole-2-carboxamides demonstrate multi-target antiproliferative activity by occupying the ATP-binding clefts of oncogenic kinases. Specific synthetic derivatives have shown nanomolar inhibitory activity against EGFR and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, outperforming clinical reference drugs like erlotinib in specific in vitro assays.

Quantitative Activity Profile

The following table synthesizes the quantitative pharmacological data of key indole-2-carboxylate/carboxamide derivatives across diverse therapeutic targets, highlighting the scaffold's broad utility.

Biological TargetLead CompoundPharmacological RolePotency (IC50 / EC50)Ref
HIV-1 Integrase Compound 20aStrand Transfer Inhibitorngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

[3]
HIV-1 Integrase Compound 17aStrand Transfer Inhibitor

EGFR Compound VaKinase Inhibitorngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

BRAF V600E Compound VaKinase Inhibitorngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

CysLT1 Receptor Compound 17kSelective Antagonist

[6]
GPR17 PSB-18422Orthosteric Agonist

[5]
Influenza A Compound 14fViral Inhibitor

[8]

Synthetic Methodologies & Workflows

Successfully leveraging the indole-2-carboxylate scaffold requires robust synthetic routes. De novo synthesis allows for precise substitution on the benzenoid ring (C4–C7), while late-stage functionalization targets the highly nucleophilic C3 position.

Synthesis Step1 Substituted Aniline Step2 Diazonium Salt (NaNO2, HCl, 0°C) Step1->Step2 Diazotization Step3 Hydrazone Intermediate (Japp-Klingemann) Step2->Step3 + beta-keto ester Step4 Indole-2-carboxylate Core (Fischer Indolization) Step3->Step4 Acid Catalysis Step5 C3-Formylated Indole (Vilsmeier-Haack) Step4->Step5 POCl3, DMF Step6 Indole-2-carboxamide (Amidation) Step4->Step6 Amine, EDCI/HOBt

De novo synthesis and late-stage functionalization of indole-2-carboxylates.

Protocol 1: De Novo Core Synthesis via Japp-Klingemann and Fischer Indolization

Objective: Construct a highly substituted indole-2-carboxylate core from anilines[5][6]. Causality: Direct electrophilic aromatic substitution on a pre-formed indole often lacks regiocontrol for the benzenoid ring. Building the indole from a pre-substituted aniline ensures absolute regiochemical fidelity.

  • Diazotization: Suspend the substituted aniline (1.0 eq) in 5 N aqueous HCl. Cool to 0–5 °C in an ice bath.

    • Causality: Strict temperature control is critical to prevent the thermal decomposition of the highly reactive diazonium intermediate into a phenol.

  • Nitrite Addition: Add an aqueous solution of

    
     (1.1 eq) dropwise.
    
    • Self-Validation Check: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization.

  • Japp-Klingemann Condensation: Add the cold diazonium salt solution dropwise to a pre-cooled, basic, methanolic solution of a

    
    -keto ester (e.g., 2-(ethoxycarbonyl)cyclopentanone).
    
    • Causality: The active methylene compound undergoes electrophilic attack by the diazonium salt, followed by ring-opening to form the arylhydrazone intermediate.

  • Fischer Indolization: Isolate the hydrazone, dissolve in ethanol, and add

    
    -toluenesulfonic acid (3.0 eq). Reflux for 8 hours[1].
    
    • Causality: Acid catalysis promotes the [3,3]-sigmatropic rearrangement (aza-Cope) of the enehydrazine tautomer, followed by rearomatization and elimination of ammonia to close the pyrrole ring, yielding the functionalized indole-2-carboxylate.

Protocol 2: Regioselective C3-Formylation via Vilsmeier-Haack Reaction

Objective: Introduce a formyl handle at the C3 position for late-stage diversification[3][4]. Causality: While the C2 carboxylate is electron-withdrawing, the indole nitrogen strongly donates electron density to the C3 position, making it the most nucleophilic site for electrophilic aromatic substitution.

  • Reagent Generation: In a dry flask under an inert atmosphere, cool anhydrous DMF (10 mL). Add Phosphorus oxychloride (

    
    , 10.0 eq) dropwise.
    
    • Causality: DMF and

      
       react exothermically to form the chloromethyleneiminium ion (Vilsmeier reagent), which acts as the active electrophile.
      
  • Substrate Addition: Add the ethyl 1H-indole-2-carboxylate derivative (1.0 eq) dissolved in a minimal amount of DMF.

  • Electrophilic Attack: Stir at room temperature for 2 hours, then heat to reflux for 2 hours.

    • Causality: Heating provides the activation energy required to overcome the deactivating effect of the C2 ester, driving the substitution to completion.

  • Hydrolysis & Quench: Cool the mixture to room temperature and carefully adjust to pH 8 using anhydrous sodium carbonate.

    • Causality: The basic aqueous quench neutralizes the generated HCl and hydrolyzes the iminium intermediate to the final C3-aldehyde.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc). The highly polar iminium salt will convert to the significantly less polar aldehyde upon successful hydrolysis.

  • Isolation: Extract with ethyl acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate under reduced pressure to afford the C3-formylated product[3].

Conclusion

The indole-2-carboxylate scaffold is a highly programmable chemical space. By understanding the causal relationships between its structural vectors (C2, C3, C6) and target active sites—whether chelating metal ions in viral integrases or modulating transmembrane GPCRs—drug discovery professionals can rationally design highly potent and selective therapeutics. Coupled with robust synthetic methodologies like the Japp-Klingemann/Fischer indolization sequence, this scaffold remains a premier tool in the medicinal chemist's arsenal.

References

1.[1] MDPI. β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis. Available at: 2.[3] MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Available at: 3.[5] ACS Publications. 3-(2-Carboxyethyl)indole-2-carboxylic Acid Derivatives: Structural Requirements and Properties of Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17. Available at: 4. MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available at: 5.[6] NIH PMC. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Available at: 6. NIH PMC. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Available at: 7.[8] Academia.edu. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Available at: 8.[7] NIH PMC. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Available at: 9.[4] NIH PMC. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at:

Sources

Exploratory

Tautomeric Stability and Reactivity of 3-Hydroxyindole vs. Indolin-3-one

This guide provides an in-depth technical analysis of the tautomeric equilibrium between 3-hydroxyindole (indoxyl) and indolin-3-one (pseudoindoxyl). It addresses the thermodynamic stability, spectroscopic signatures, an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the tautomeric equilibrium between 3-hydroxyindole (indoxyl) and indolin-3-one (pseudoindoxyl). It addresses the thermodynamic stability, spectroscopic signatures, and the critical role this equilibrium plays in the oxidative dimerization to indigo.

Executive Summary

In the context of indole functionalization and indigo biosynthesis, the tautomeric equilibrium between 3-hydroxyindole (enol) and indolin-3-one (keto) is a defining physicochemical feature. Contrary to the phenol/cyclohexadienone equilibrium where the enol is exclusively favored, the 3-oxyindole system exhibits a distinct preference for the keto form (indolin-3-one) under neutral conditions.

This preference arises because the keto tautomer retains the aromaticity of the fused benzene ring, sacrificing only the pyrrole ring's aromaticity, while gaining the thermodynamic stability of the C=O bond. However, the enol form remains the obligate reactive intermediate for oxidative coupling reactions (e.g., indigo formation). This guide details the energetics, spectroscopic identification, and handling protocols for these species.[1]

Part 1: Thermodynamic & Structural Analysis[2]

The Tautomeric Equilibrium

The equilibrium involves a 1,3-proton shift from the oxygen (enol) to the C2-carbon (keto).

  • Enol Form (3-Hydroxyindole): Possesses a fully aromatic 10-

    
     electron system (bicyclic indole aromaticity). However, it is electron-rich and highly susceptible to oxidation.
    
  • Keto Form (Indolin-3-one): The pyrrole ring's aromaticity is disrupted, resulting in an sp³ hybridized C2 center. The benzene ring remains aromatic. The strong dipole of the carbonyl group and the high bond dissociation energy of C=O (approx. 176-179 kcal/mol vs. C=C at 146 kcal/mol) drive the equilibrium toward this form.

Energetics and Solvent Effects

Computational studies (DFT at B3LYP/6-311++G(d,p) level) and experimental observations indicate that the keto form is thermodynamically more stable by approximately 2–5 kcal/mol in the gas phase.

  • Polar Solvents (DMSO, Water): The keto form is further stabilized in polar aprotic solvents due to its significant dipole moment.

  • Protophilic Solvents: In basic media, the equilibrium collapses to the common enolate anion , which is the active species for oxidative dimerization.

Visualization of the Equilibrium

The following diagram illustrates the proton transfer and the resonance stabilization of the intermediate enolate.

Tautomerism Keto Indolin-3-one (Keto Form) Stable Ground State TS Transition State (1,3-Proton Shift) Keto->TS Deprotonation/Shift Enolate Indoxyl Enolate (Anionic Species) Keto->Enolate Base (pH > 10) TS->Keto Enol 3-Hydroxyindole (Enol Form) Reactive Intermediate TS->Enol Reprotonation Enol->TS Enol->Enolate Base (pH > 10)

Figure 1: Tautomeric interconversion pathways showing the central role of the enolate in basic conditions.

Part 2: Spectroscopic Characterization[3]

Distinguishing the tautomers requires analyzing specific markers in NMR and IR spectroscopy. Due to the rapid oxidation of the unsubstituted parent compounds, data is often derived from 2,2-disubstituted analogues or in situ generation under inert atmospheres.

Nuclear Magnetic Resonance (NMR)
FeatureIndolin-3-one (Keto)3-Hydroxyindole (Enol)
C2 Proton (¹H) Singlet (2H) at δ 3.5 – 4.0 ppm. Characteristic of sp³ methylene flanked by N and C=O.Singlet (1H) at δ 6.5 – 7.2 ppm.[2] Vinyl proton signal.[3]
C2 Carbon (¹³C) ~50–60 ppm . Aliphatic region.[4]~130–140 ppm . Aromatic/Alkene region.[2][4]
C3 Carbon (¹³C) ~190–200 ppm . Ketone carbonyl signal.[4]~140–150 ppm . Enolic carbon signal.
NH Proton Broad singlet, often exchangeable.Indole NH, typically δ 10–12 ppm.
Infrared Spectroscopy (IR)
  • Keto Form: Dominant absorption at 1690–1720 cm⁻¹ (C=O stretch).

  • Enol Form: Broad absorption at 3200–3400 cm⁻¹ (OH stretch) and absence of the strong carbonyl band; presence of C=C stretch around 1620 cm⁻¹.

Part 3: Reactivity & The Indigo Cascade

The most critical application of this tautomerism is the synthesis of indigo dye. The enol form is the species that undergoes Single Electron Transfer (SET) oxidation. The keto form effectively acts as a "reservoir" that protects the molecule until conditions (base/oxygen) trigger the reaction.

Mechanism of Oxidative Dimerization
  • Enolization: Base converts indolin-3-one to the indoxyl enolate.

  • Radical Formation: O₂ oxidizes the enolate to the indoxyl radical .

  • C-C Coupling: Two radicals couple at the C2 position to form leucoindigo.

  • Oxidation: Leucoindigo oxidizes to the insoluble indigo pigment.

IndigoPathway Indolinone Indolin-3-one (Keto Reservoir) Enolate Indoxyl Enolate (Nucleophile) Indolinone->Enolate OH- / Tautomerization Radical Indoxyl Radical (Reactive Species) Enolate->Radical O2 / -e- Leuco Leucoindigo (Dimer) Radical->Leuco Dimerization (C2-C2) Indigo Indigo (Final Pigment) Leuco->Indigo Oxidation (Air)

Figure 2: The oxidative cascade from the keto precursor to the final indigo dimer.

Part 4: Experimental Protocols

Protocol: Trapping the Enol Form (Acetylation)

Since isolating pure 3-hydroxyindole is difficult due to auto-oxidation, it is standard practice to trap it as the O-acetyl derivative (3-acetoxyindole) for characterization.

Reagents: Indoxyl (generated in situ or crude), Acetic Anhydride (Ac₂O), Pyridine. Procedure:

  • Generation: Hydrolyze 3-acetoxyindole or indican enzymatically under strictly anaerobic conditions (Argon atmosphere) in degassed buffer.

  • Trapping: Immediately add 5 equivalents of Ac₂O and 2 equivalents of pyridine.

  • Isolation: Extract with ethyl acetate, wash with dilute HCl (to remove pyridine) and brine.

  • Analysis: The product, 3-acetoxyindole, is stable and shows a characteristic ester C=O stretch (~1760 cm⁻¹) and no ketone C=O, confirming the enol structure was trapped.

Protocol: Computational Assessment (DFT)

To predict the stability of novel substituted indolin-3-one derivatives:

  • Software: Gaussian 16 or ORCA.

  • Functional/Basis Set: B3LYP or ωB97X-D / 6-311++G(d,p).

  • Solvation Model: PCM or SMD (Solvation Model based on Density) using DMSO or Water.

  • Calculation: Optimize both tautomers (constrain C2-N-C3-O dihedral for planarity if necessary). Calculate

    
    . Negative 
    
    
    
    confirms keto preference.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Tautomerism of 1H-Indol-3-ol and Indoxyl. Retrieved from

  • ACS Publications. (2025). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. Journal of Organic Chemistry. Retrieved from

  • Royal Society of Chemistry. (2025). Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives. Organic & Biomolecular Chemistry. Retrieved from

  • National Institutes of Health (PMC). (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Retrieved from

  • ResearchGate. (2021). On the Formation Mechanism of Indigo Blue and Indigo Red from Vegetable Source. Retrieved from

Sources

Protocols & Analytical Methods

Method

Comprehensive Synthesis and Protocol Guide for Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Validated Protocol Executive Summary & Chemical Context The 3-hydroxyindole-2-carboxylate scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Validated Protocol

Executive Summary & Chemical Context

The 3-hydroxyindole-2-carboxylate scaffold is a highly privileged pharmacophore in modern drug discovery. It serves as a critical structural core in the development of HIV-1 integrase strand transfer inhibitors and potent GSK-3β inhibitors targeting neurodegenerative pathways .

Synthesizing ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate (CAS: 153501-38-3) requires precise control over regiochemistry and tautomeric stability. The most robust and scalable method for constructing this functionalized indole core relies on a two-phase approach: the


-alkylation of a substituted anthranilate, followed by a base-promoted Dieckmann-type condensation . This guide provides a self-validating, causality-driven protocol designed to ensure high yield and analytical purity.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule features a hydroxyl group at C3 and a methyl group at C4. Retrosynthetically, the C2–C3 bond can be disconnected via a Dieckmann cyclization, tracing back to an


-alkylated diester intermediate.

To achieve the C4-methyl substitution on the final indole, the starting material must be a 6-methylanthranilate derivative. During the 5-exo-trig cyclization, the original amine nitrogen becomes N1 of the indole, the ester-bearing carbon of the benzene ring becomes the C3a bridgehead, and the amine-bearing carbon becomes C7a. Consequently, the methyl group at the 6-position of the anthranilate perfectly translates to the 4-position of the resulting indole core.

Mechanism A Diester Intermediate B Enolate Formation (α-deprotonation) A->B C Intramolecular Attack (5-exo-trig) B->C D Alkoxide Elimination (Loss of EtO-) C->D E Ethyl 3-hydroxy-4-methyl -1H-indole-2-carboxylate D->E

Mechanistic sequence of the base-promoted Dieckmann cyclization forming the 3-hydroxyindole core.

Quantitative Materials & Reagents

The following table summarizes the optimized stoichiometric ratios required for a 10-gram scale synthesis.

Reagent / SolventMW ( g/mol )EquivalentsAmountFunctional Role
Ethyl 2-amino-6-methylbenzoate 179.221.010.0 gStarting Material
Ethyl bromoacetate 167.001.211.2 gAlkylating Agent
Potassium carbonate (K₂CO₃) 138.212.015.4 gMild Base (Phase 1)
DMF (Anhydrous) 73.09-100 mLPolar Aprotic Solvent
Sodium ethoxide (NaOEt) 68.052.59.5 gStrong Base (Phase 2)
Ethanol (Anhydrous) 46.07-150 mLProtic Solvent (Phase 2)
Hydrochloric acid (1M) 36.46-As neededQuenching Agent

Step-by-Step Experimental Protocol

Workflow Step1 Step 1: N-Alkylation Reagents: Ethyl bromoacetate, K2CO3, DMF Temp: 80°C, 12h Step2 Step 2: Liquid-Liquid Extraction Wash: H2O / Brine, Extract: EtOAc Step1->Step2 Step3 Step 3: Dieckmann Cyclization Reagents: NaOEt, EtOH (Anhydrous) Temp: Reflux, 4h Step2->Step3 Step4 Step 4: Acidic Quench & Precipitation Reagents: 1M HCl to pH 4-5 Step3->Step4 Step5 Step 5: Recrystallization Solvent: EtOH/H2O Step4->Step5

Experimental workflow for the synthesis of ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate.

Phase 1: Synthesis of the Diester Intermediate

Objective:


-alkylation of the anthranilate to yield ethyl 2-((2-ethoxy-2-oxoethyl)amino)-6-methylbenzoate.
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-amino-6-methylbenzoate (10.0 g, 55.8 mmol) and dissolve in anhydrous DMF (100 mL).

  • Reagent Introduction: Add anhydrous K₂CO₃ (15.4 g, 111.6 mmol) to the solution. Via a syringe, add ethyl bromoacetate (11.2 g, 67.0 mmol) dropwise over 10 minutes to prevent localized thermal spikes.

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 80 °C under a continuous nitrogen atmosphere for 12 hours.

  • Liquid-Liquid Extraction: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (200 mL) and wash sequentially with distilled water (3 × 100 mL) to partition out the DMF and inorganic salts. Perform a final wash with brine (100 mL).

  • Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude diester is typically of sufficient purity (>90%) to proceed directly to Phase 2.

Phase 2: Dieckmann Cyclization

Objective: Base-promoted intramolecular cyclization to form the 3-hydroxyindole core.

  • Enolate Generation: In a flame-dried 500 mL round-bottom flask under nitrogen, dissolve the crude diester intermediate in strictly anhydrous ethanol (150 mL). Slowly add sodium ethoxide (9.5 g, 140 mmol) in portions.

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 4 hours.

  • Acidic Quench: Cool the mixture to 0 °C using an ice bath. Carefully acidify the mixture by the dropwise addition of 1M HCl until the pH reaches exactly 4.0–5.0.

  • Isolation & Purification: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (2 × 50 mL) followed by ice-cold ethanol (10 mL). Recrystallize the crude solid from an ethanol/water mixture to afford the target compound as a highly pure crystalline solid.

Mechanistic Insights & Self-Validating Controls (E-E-A-T)

To ensure the scientific integrity of the synthesis, this protocol is designed as a self-validating system. Understanding the causality behind these parameters is critical for troubleshooting:

  • Solvent and Base Matching (Preventing Transesterification): In Phase 2, it is mandatory to use sodium ethoxide (NaOEt) in ethanol. If sodium methoxide (NaOMe) in methanol were used, rapid transesterification would occur, resulting in a complex mixture of methyl and ethyl esters .

  • Moisture Sensitivity: The Dieckmann cyclization is exceptionally sensitive to water. Trace moisture will cause the ethoxide base to act as a nucleophile, leading to irreversible saponification of the ethyl esters into unreactive carboxylate salts.

  • Visual Validation Checkpoints:

    • Phase 1 Completion: TLC (Hexane:EtOAc 4:1) will show the complete disappearance of the highly fluorescent starting aniline (

      
       ~0.6) and the emergence of a lower 
      
      
      
      spot (~0.4).
    • Phase 2 Enolate Formation: Upon heating with NaOEt, the solution will undergo a distinct chromic shift from pale yellow to a deep, vibrant orange/red. This visually validates the formation of the highly conjugated enolate intermediate.

    • Phase 2 Quenching: Acidification to pH 4–5 is a critical boundary. If the pH remains >7, the product stays soluble as an enolate. If driven <2, unwanted acid-catalyzed ester hydrolysis occurs. The sudden formation of a dense precipitate precisely at pH 5 validates successful neutralization and tautomerization to the stable 3-hydroxy enol form .

Analytical Characterization Data

Validation of the final product should be confirmed against the following expected spectroscopic parameters:

Analytical MethodExpected Signal / Data PointStructural Correlation
¹H NMR (CDCl₃) δ ~8.50 ppm (br s, 1H)Indole N-H proton (exchangeable)
¹H NMR (CDCl₃) δ ~8.00 ppm (br s, 1H)Enolic O-H proton (hydrogen-bonded)
¹H NMR (CDCl₃) δ 7.15 - 6.85 ppm (m, 3H)Aromatic protons (C5, C6, C7)
¹H NMR (CDCl₃) δ 4.40 ppm (q, J = 7.1 Hz, 2H)Ethyl ester -CH₂-
¹H NMR (CDCl₃) δ 2.55 ppm (s, 3H)C4-Methyl group
¹H NMR (CDCl₃) δ 1.40 ppm (t, J = 7.1 Hz, 3H)Ethyl ester -CH₃
ESI-HRMS (m/z) [M+H]⁺ 220.10Corresponds to [C₁₂H₁₄NO₃]⁺

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 2024.

  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 2019.

  • Alkylation of Methyl 3-Hydroxyindole-2-Carboxylate Use in Pyrimidine Synthesis. Heterocyclic Communications, 1995.

  • Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription. Viruses, 2022.

Application

Application Notes and Protocols for the Reissert Indole Synthesis of 4-Methyl Derivatives

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of the Reissert indole synthesis for the preparation of 4-methyl-substitut...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of the Reissert indole synthesis for the preparation of 4-methyl-substituted indoles. This class of compounds serves as a crucial scaffold in numerous biologically active molecules. This guide offers an in-depth exploration of the reaction mechanism, detailed experimental protocols, process optimization strategies, and an overview of the applications of 4-methylindoles in modern drug discovery.

Introduction: The Strategic Importance of the Reissert Synthesis and 4-Methylindoles

The indole nucleus is a quintessential "privileged structure" in medicinal chemistry, forming the core of a vast number of natural products, pharmaceuticals, and agrochemicals.[1][2] Among the myriad methods developed for indole synthesis, the Reissert synthesis, first reported by Arnold Reissert in 1897, remains a robust and reliable strategy, particularly for accessing indole-2-carboxylic acids and their derivatives.[3] The classical Reissert reaction involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting α-keto ester intermediate.[4]

The strategic placement of a methyl group at the 4-position of the indole ring can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. 4-Methylindole itself has been identified as a potent agonist of the human aryl hydrocarbon receptor (AhR), a key regulator of cellular metabolism and immune response.[5] Furthermore, the 4-methylindole scaffold is a valuable intermediate in the synthesis of more complex molecules with potential applications in oncology and neurology.[6][7] This guide provides the necessary theoretical and practical framework to successfully employ the Reissert synthesis for accessing this important class of molecules.

The Reaction Mechanism: A Stepwise Rationale

The Reissert indole synthesis is a two-stage process. Understanding the causality behind each step is critical for troubleshooting and optimization. The synthesis of a 4-methylindole derivative begins with 4-methyl-2-nitrotoluene.

Stage 1: Base-Catalyzed Condensation

The first stage is a Claisen-type condensation between 4-methyl-2-nitrotoluene and diethyl oxalate. The reaction is initiated by a strong base, typically an alkoxide, which deprotonates the benzylic methyl group of the nitrotoluene.

  • Causality of Reagent Choice :

    • o-Nitrotoluene Derivative : The nitro group is essential. Its strong electron-withdrawing nature increases the acidity of the adjacent methyl group's protons, facilitating deprotonation by the base to form a resonance-stabilized carbanion.

    • Diethyl Oxalate : This reagent serves as the electrophilic partner. A key advantage of using diethyl oxalate is its inability to self-condense, as it lacks α-hydrogens, which simplifies the product mixture.[8][9]

    • Base : A strong base is required to deprotonate the weakly acidic methyl group. Potassium ethoxide is often reported to give superior results compared to sodium ethoxide, which can be attributed to the greater solubility of potassium salts in organic solvents.[4][10]

The resulting carbanion attacks one of the carbonyl groups of diethyl oxalate, leading to the formation of ethyl 2-(4-methyl-2-nitrophenyl)-2-oxoacetate after the elimination of an ethoxide ion.

Stage 2: Reductive Cyclization

The second stage involves the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization.

  • Causality of Reagent Choice :

    • Reducing Agent : A variety of reducing agents can be employed.

      • Zinc in Acetic Acid (Zn/CH₃COOH) : This is a classical and effective method. It reduces the nitro group to an amine and can also hydrolyze the ester to a carboxylic acid, directly yielding 4-methylindole-2-carboxylic acid.[4][11]

      • Catalytic Hydrogenation (e.g., H₂/Pd-C) : This method offers a cleaner reduction. When performed under neutral or mild conditions, it selectively reduces the nitro group without hydrolyzing the ester, thus yielding ethyl 4-methylindole-2-carboxylate.[10]

      • Other Reagents : Iron in acetic or hydrochloric acid (Fe/CH₃COOH or Fe/HCl) and sodium dithionite (Na₂S₂O₄) are also viable options.[3][10]

The newly formed amino group readily attacks the adjacent ketone carbonyl, forming a cyclic hemiaminal intermediate. Subsequent dehydration and aromatization lead to the stable indole ring system. If the final product desired is 4-methylindole itself, a final decarboxylation step is performed by heating the indole-2-carboxylic acid.[4]

Reissert_Mechanism Figure 1: Mechanism of the Reissert Synthesis for 4-Methylindole cluster_0 Stage 1: Condensation cluster_1 Stage 2: Reductive Cyclization cluster_2 Optional Decarboxylation A 4-Methyl-2-nitrotoluene B Resonance-Stabilized Carbanion A->B + KOEt - EtOH C Ethyl (4-methyl-2-nitrophenyl)pyruvate B->C + Diethyl Oxalate - EtO⁻ D Ethyl (2-amino-4-methylphenyl)pyruvate C->D Reduction (e.g., H₂/Pd-C) E Cyclic Intermediate D->E Intramolecular Cyclization F Ethyl 4-methylindole-2-carboxylate E->F - H₂O (Aromatization) G 4-Methylindole-2-carboxylic acid F->G Hydrolysis H 4-Methylindole G->H Heat (-CO₂)

Figure 1: Mechanism of the Reissert Synthesis for 4-Methylindole

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of 4-methylindole derivatives via the Reissert method. Safety Precaution : These procedures should be carried out in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of Ethyl 4-methylindole-2-carboxylate

This protocol utilizes catalytic hydrogenation for a clean reduction, preserving the ester functionality.

Materials and Reagents:

  • 4-Methyl-2-nitrotoluene

  • Diethyl oxalate

  • Potassium ethoxide (KOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Palladium on carbon (10% Pd/C)

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Workflow Diagram:

Protocol_1_Workflow start Start step1 Step 1: Condensation (4-Methyl-2-nitrotoluene + Diethyl Oxalate) start->step1 step2 Acidic Work-up & Extraction step1->step2 step3 Purification of Intermediate step2->step3 step4 Step 2: Reductive Cyclization (Catalytic Hydrogenation) step3->step4 step5 Filtration & Concentration step4->step5 step6 Purification of Final Product step5->step6 end End Product: Ethyl 4-methylindole- 2-carboxylate step6->end

Figure 2: Workflow for the Synthesis of Ethyl 4-methylindole-2-carboxylate

Step-by-Step Procedure:

Part A: Condensation to form Ethyl 2-(4-methyl-2-nitrophenyl)-2-oxoacetate

  • Reaction Setup : Equip a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Base Preparation : Under a nitrogen atmosphere, prepare a solution of potassium ethoxide by carefully dissolving potassium metal (1.0 eq) in anhydrous ethanol. Alternatively, use commercially available potassium ethoxide.

  • Reactant Addition : Add a solution of 4-methyl-2-nitrotoluene (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol to the dropping funnel.

  • Condensation Reaction : Add the reactant solution dropwise to the stirred potassium ethoxide solution at room temperature. After the addition is complete, gently heat the mixture to reflux for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up : Cool the reaction mixture in an ice bath and slowly acidify by adding cold 1 M HCl until the pH is ~2-3.

  • Extraction : Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Washing and Drying : Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product, ethyl 2-(4-methyl-2-nitrophenyl)-2-oxoacetate, can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Part B: Reductive Cyclization

  • Reaction Setup : Dissolve the crude pyruvate intermediate from Part A in ethyl acetate or ethanol in a hydrogenation flask.

  • Catalyst Addition : Add 10% Pd/C catalyst (typically 5-10 mol% relative to the nitro compound).

  • Hydrogenation : Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Reaction Monitoring : Stir the mixture vigorously. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Filtration : Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate.

  • Concentration and Purification : Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford pure ethyl 4-methylindole-2-carboxylate.

Protocol 2: Synthesis of 4-Methylindole-2-carboxylic Acid

This protocol uses zinc and acetic acid, leading directly to the carboxylic acid derivative.

Step-by-Step Procedure:

  • Intermediate Synthesis : Prepare ethyl 2-(4-methyl-2-nitrophenyl)-2-oxoacetate as described in Part A of Protocol 1.

  • Reaction Setup : In a round-bottom flask, dissolve the crude pyruvate intermediate in glacial acetic acid.

  • Reduction : Cool the solution in an ice-water bath and add zinc dust (4-5 eq) portion-wise, maintaining the internal temperature below 40 °C.

  • Reaction : After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours, then heat to 80-90 °C for 1 hour to ensure complete cyclization.

  • Work-up : Cool the mixture and filter to remove excess zinc and inorganic salts. Wash the solids with acetic acid.

  • Precipitation : Pour the filtrate into a large volume of ice water. The product, 4-methylindole-2-carboxylic acid, should precipitate as a solid.

  • Isolation and Purification : Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Process Optimization and Troubleshooting

The success of the Reissert synthesis often depends on careful control of reaction parameters.

ParameterRecommended ConditionRationale & Troubleshooting
Base Potassium ethoxide in anhydrous ethanol/etherStronger base than NaOEt, improves yield.[10] Ensure anhydrous conditions to prevent base quenching and side reactions.
Solvent Anhydrous EthanolMust be anhydrous for the condensation step. For hydrogenation, ethyl acetate is also an excellent choice.
Temperature (Condensation) RefluxDrives the condensation to completion. Overheating for extended periods can lead to decomposition.
Reduction Method H₂/Pd-C or Zn/CH₃COOHH₂/Pd-C is cleaner and preserves the ester. Zn/CH₃COOH is robust and directly yields the acid but can lead to more byproducts.
Work-up (Condensation) Cold acidic quenchNeutralizes the alkoxide and precipitates the product or prepares it for extraction. Adding acid too quickly or at high temperatures can cause hydrolysis or degradation.
Purification Column Chromatography / RecrystallizationEssential for removing unreacted starting materials and byproducts. Choice of method depends on the physical state and purity of the crude product.

Applications in Drug Discovery and Chemical Biology

4-Methyl-substituted indoles are valuable building blocks and pharmacophores in medicinal chemistry.

  • Aryl Hydrocarbon Receptor (AhR) Modulation : 4-Methylindole is a potent agonist of AhR, a ligand-activated transcription factor involved in xenobiotic metabolism, immune function, and cell cycle control.[5] This makes it a valuable tool for studying AhR biology and a lead structure for developing novel therapeutic agents targeting this pathway.

  • Anticancer Agents : The indole scaffold is present in numerous anticancer drugs. The 4-methyl substitution can be used to tune the selectivity and potency of kinase inhibitors or other anticancer compounds. 4-Methylindole serves as a precursor for synthesizing more complex molecules with potential antitumor activity.[6][7]

  • Plant Growth Regulators : Halogenated indole-3-acetic acids, structural analogs of plant hormones, have been synthesized from corresponding substituted nitrotoluenes, suggesting a pathway where 4-methyl-2-nitrotoluene could be a starting point for novel plant growth regulators.[12]

References

  • Dvorak, Z., Vrzal, R., & Pavek, P. (2016). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Drug Metabolism and Disposition, 44(11), 1837–1847. [Link]

  • Török, B., et al. (2001). Heterogeneous asymmetric reactions. 23. Enantioselective hydrogenation of ethyl pyruvate over cinchonine- and α-isocinchonine-modified platinum catalysts. Topics in Catalysis, 16-17, 243-247. [Link]

  • Wang, Z. (2010). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • OntoChem GmbH. (n.d.). Methyl Indole-4-Carboxylate. Retrieved February 28, 2026, from [Link]

  • Wikipedia. (n.d.). Reissert indole synthesis. Retrieved February 28, 2026, from [Link]

  • Katayama, M., et al. (2000). Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-814. [Link]

  • chemeurope.com. (n.d.). Reissert indole synthesis. Retrieved February 28, 2026, from [Link]

  • Gribble, G. W. (2016). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

  • Gribble, G. W. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Hydrogenation of ethyl pyruvate. [Link]

  • SciSpace. (n.d.). ENANTIOSELECTIVE HYDROGENATION OF ETHYL - PYRUVATE WITH CINCHONIDINE MODIFIED Pt/SiO2 AND. [Link]

  • Leger, B., et al. (2021). Asymmetric hydrogenation of ethyl pyruvate over aqueous dispersed Pt nanoparticles stabilized by a cinchonidine-functionalized. Catalysis Communications, 150, 106272. [Link]

  • ResearchGate. (n.d.). Hydrogenation of ethyl pyruvate: Rate and ee versus modifier.... [Link]

  • Das, B., et al. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Organic Chemistry, 17(5), 534-554. [Link]

  • Sharma, V., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4758. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC. [Link]

  • Clarke, H. T., & Taylor, E. R. (1925). m-NITROTOLUENE. Organic Syntheses, 4, 69. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis and Reactivity of Uhle's Ketone and Its Derivatives. [Link]

  • Haworth, R. D., & Lamberton, A. H. (1949). S 2. Fluorescent acylating agents derived from 7-hydroxycoumarin. Journal of the Chemical Society (Resumed), S12. [Link]

  • American Chemical Society. (n.d.). From asymmetric Diels-Alder reactions to C-F-C fluoronium ions. Retrieved March 1, 2026, from [Link]

  • Lee, D., & Taylor, M. S. (2011). Borinic acid-catalyzed regioselective acylation of carbohydrate derivatives. Journal of the American Chemical Society, 133(11), 3724–3727. [Link]

  • Chemistry LibreTexts. (2025, March 17). 9.8: Mixed Claisen Condensations. [Link]

  • Kariyawasam, L. S., & Hartley, C. S. (2017). Dissipative Assembly of Aqueous Carboxylic Acid Anhydrides Fueled by Carbodiimides. Journal of the American Chemical Society, 139(34), 11949–11955. [Link]

Sources

Method

Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate solubility in DMSO

This guide outlines the solubilization, handling, and stability protocols for Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate (CAS 153501-38-3). This compound is a specialized indole derivative, often utilized as a scaf...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the solubilization, handling, and stability protocols for Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate (CAS 153501-38-3).

This compound is a specialized indole derivative, often utilized as a scaffold in the synthesis of antiviral agents (e.g., Umifenovir analogs) and HIV-1 inhibitors (oxindoles). Its specific "3-hydroxy" functionality introduces unique stability challenges—specifically oxidation and tautomerization—which this protocol addresses directly.

Part 1: Chemical Identity & Solubility Profile

Compound Specifications
PropertyDetail
Chemical Name Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate
CAS Number 153501-38-3
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Appearance Off-white to pale yellow solid
Storage -20°C, Desiccated, Dark, Under Inert Gas (Argon/N₂)
Solubility Profile

Based on structural analogs (e.g., Ethyl 5-hydroxy-2-methylindole-3-carboxylate) and empirical data for 3-hydroxyindoles:

SolventSolubility Limit (Est.)Usage Context
DMSO (Anhydrous) ~50 - 100 mg/mL Recommended for Stock Solutions. Excellent solvation power; stabilizes the enol form.
DMF ~30 - 50 mg/mLAlternative for chemical synthesis; less suitable for cell assays due to toxicity.
Acetone ~10 - 25 mg/mLSuitable for chemical reactions (e.g., alkylations) but volatile for storage.
Ethanol < 5 mg/mLPoor solubility; prone to promoting oxidation/dimerization in air.
Water/PBS InsolubleRequires dilution from DMSO stock; precipitates >50 µM without carriers.

Part 2: Critical Handling Insights (Expertise & Experience)

The "Indoxyl" Risk Factor: The 3-hydroxy-indole moiety is an indoxyl derivative. In solution, it exists in equilibrium with its keto-tautomer (indolin-3-one).

  • Risk: In the presence of oxygen and light, 3-hydroxyindoles spontaneously dimerize to form indigo-like dyes (turning the solution blue/purple) or oxidize to isatins (turning the solution orange/red).

  • Prevention: You must exclude oxygen during solubilization. DMSO is hygroscopic; water promotes this oxidation. Use only Anhydrous DMSO (≥99.9%) .

Diagram 1: Tautomerism & Oxidation Risk Pathway This diagram illustrates why your solution might change color and how to interpret it.

IndoleStability Compound Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate (Enol Form - Pale Yellow) Keto Indolin-3-one Tautomer (Keto Form - Yellow/Beige) Compound->Keto Tautomerism (Equilibrium in DMSO) Oxidation Oxidation (O2 + Light) Compound->Oxidation Air Exposure Keto->Oxidation Air Exposure Indigo Dimerization Product (Blue/Purple Precipitate) Oxidation->Indigo Dimerization Isatin Isatin Derivative (Orange/Red Solution) Oxidation->Isatin Further Oxidation

Caption: Chemical fate of the compound in DMSO. Color changes (Blue/Red) indicate degradation.

Part 3: Protocol for Stock Solution Preparation (Self-Validating System)

Goal: Prepare a 50 mM Stock Solution in DMSO (10.96 mg/mL). Higher concentrations (up to 200 mM) are possible but increase the risk of precipitation upon freeze-thaw.

Reagents & Equipment
  • Compound: Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate (CAS 153501-38-3).

  • Solvent: DMSO, Anhydrous (Sigma-Aldrich or equivalent, ≥99.9%, water content <0.005%).

  • Container: Amber glass vial with a PTFE-lined screw cap (Plastic tubes allow O₂ permeation).

  • Gas: Argon or Nitrogen line (for purging).

Step-by-Step Procedure
  • Equilibration:

    • Remove the compound vial from -20°C storage.

    • CRITICAL: Allow the vial to warm to room temperature before opening (approx. 30 mins). Opening a cold vial condenses atmospheric moisture onto the solid, accelerating degradation.

  • Weighing:

    • Weigh 10.96 mg of the compound into a sterile Amber Glass Vial .

    • Note: Do not use polystyrene or polypropylene tubes for long-term storage of concentrated DMSO stocks; leachables may interfere with assays.

  • Solubilization:

    • Add 1.0 mL of Anhydrous DMSO.

    • Vortex gently for 30-60 seconds. The solid should dissolve rapidly.

    • Visual Validation 1: The solution should be clear, colorless, or pale yellow .

    • Visual Validation 2: If the solution turns pink, bright red, or blue immediately, your DMSO is wet or the compound has already degraded. Discard.

  • Inert Gas Purge (The "Lock"):

    • Gently blow a stream of Argon or Nitrogen into the headspace of the vial for 10-15 seconds to displace oxygen.

    • Immediately seal the vial tightly with the PTFE-lined cap.

  • Aliquoting & Storage:

    • If not using immediately, aliquot into smaller amber glass vials (e.g., 50 µL or 100 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C (stable for ~1 month) or -80°C (stable for ~6 months).

Part 4: Quality Control & Usage in Assays

The "Water Drop" Test (Rapid QC)

Before using a stored stock in a critical assay, perform this rapid check:

  • Take 5 µL of the DMSO stock.

  • Add it to 995 µL of water in a clear tube.

  • Pass: A fine, milky white suspension forms (compound precipitating due to low solubility) or remains clear (if concentration is low).

  • Fail: The mixture turns distinct purple or blue (indicating presence of oxidized dimers).

Biological Assay Dilution Scheme

Avoid "crashing out" the compound in cell culture media.

Final Assay Conc.Dilution Step 1 (Intermediate)Dilution Step 2 (Final)Final DMSO %
100 µM 2 µL Stock (50 mM) → 198 µL Media (500 µM)20 µL Intermediate → 80 µL Media0.2%
10 µM 2 µL Stock (5 mM) → 198 µL Media (50 µM)20 µL Intermediate → 80 µL Media0.2%
  • Note: Always add the DMSO stock to the media while vortexing. Do not add media to the DMSO stock, as the high local concentration of water can cause immediate irreversible precipitation.

Part 5: Workflow Visualization

Diagram 2: Solubilization & Validation Workflow

ProtocolWorkflow Start Solid Compound (Room Temp, Desiccated) Solvent Add Anhydrous DMSO (Amber Glass Vial) Start->Solvent Dissolve Vortex 30-60s Solvent->Dissolve Check Visual Check: Clear/Pale Yellow? Dissolve->Check Fail DISCARD (Red/Blue = Oxidation) Check->Fail No Pass Purge Headspace (Ar/N2) & Seal Check->Pass Yes Store Store -20°C / -80°C Pass->Store

Caption: Step-by-step decision tree for preparing and validating the DMSO stock solution.

References

  • Sigma-Aldrich. Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate Product Information. Catalog No. BL3H97A461E2.[1] Accessed 2024.[2][3] Link

  • Kim, J., et al. (2022). "Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription." International Journal of Molecular Sciences, 23(15), 8504. (Describes use of CAS 153501-38-3 in acetone/synthesis). Link

  • MedChemExpress. Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate Solubility Data. (Isomer solubility benchmark). Link

  • PubChem. Ethyl 3-hydroxy-1H-indole-2-carboxylate (Core Structure Data). CID 84394.[4] Link

Sources

Application

Regioselective Alkylation of 3-Hydroxyindoles: A Comprehensive Guide to O- vs. C-Alkylation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols Executive Summary The functionalization of the indole core is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols

Executive Summary

The functionalization of the indole core is a cornerstone of modern drug discovery and natural product synthesis. Among indole derivatives, 3-hydroxyindoles (and their keto tautomers, indolin-3-ones or indoxyls) present a unique synthetic challenge due to their nature as ambient nucleophiles. Depending on the reaction conditions, alkylation can occur at the oxygen atom (yielding 3-alkoxyindoles) or at the C2 carbon atom (yielding 2-alkylindolin-3-ones).

As a Senior Application Scientist, I have designed this guide to move beyond mere empirical observation. By understanding the thermodynamic and kinetic drivers—specifically Hard-Soft Acid-Base (HSAB) theory and cation-coordination effects—chemists can rationally design self-validating protocols to achieve >90% regioselectivity for either the O- or C-alkylated scaffold.

Mechanistic Principles: The Ambient Nucleophile

To control regioselectivity, one must first understand the substrate's structural dynamics. 3-Hydroxyindole exists in a tautomeric equilibrium with its keto form, indolin-3-one[1]. The keto form is thermodynamically more stable and is the predominant species in most environments[1].

The pKa of indoxyl is approximately 10.46, making its C2 protons highly acidic[2]. Upon deprotonation, the resulting indoxyl anion exhibits resonance, delocalizing the negative charge between the highly electronegative oxygen (a "hard" nucleophilic center) and the polarizable C2 carbon (a "soft" nucleophilic center)[2].

According to HSAB theory, the regiochemical outcome of the alkylation is dictated by three interconnected variables[3]:

  • Electrophile Hardness: Hard electrophiles (sulfonates, tosylates, dialkyl sulfates) prefer the hard oxygen center. Soft electrophiles (alkyl iodides, allylic halides) prefer the soft C2 center[3].

  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) solvate cations effectively, leaving the oxygen anion "naked" and highly reactive, driving O-alkylation[3].

  • Cation Size: Large, poorly coordinating cations (Cs⁺, K⁺) favor O-alkylation. Small cations (Li⁺, Na⁺) coordinate tightly with the alkoxide oxygen, sterically and electronically blocking it, thereby redirecting the electrophile to the C2 position[3].

G Keto Indolin-3-one (Keto Form) Enol 3-Hydroxyindole (Enol Form) Keto->Enol Tautomerism Anion Indoxyl Anion (Ambient Nucleophile) Keto->Anion Base (-H+) Enol->Anion Base (-H+) O_Cond Hard Electrophile (e.g., R-OTs) Polar Aprotic Solvent (DMF) Large Cation (Cs+) Anion->O_Cond C_Cond Soft Electrophile (e.g., R-I) Less Polar Solvent (THF) Small Cation (Na+/Li+) Anion->C_Cond O_Prod 3-Alkoxyindole (O-Alkylated Product) O_Cond->O_Prod C_Prod 2-Alkylindolin-3-one (C-Alkylated Product) C_Cond->C_Prod

Bifurcated mechanistic pathways of the indoxyl anion toward O- vs. C-alkylation.

Quantitative Data: Regioselectivity Matrix

The following table summarizes the expected regioselective outcomes based on the rational selection of reagents and conditions.

Electrophile TypeBase / CationSolventPrimary Reaction SiteTypical Regioselectivity (O:C)Expected Yield
Alkyl Tosylate (Hard)Cs₂CO₃ (Large)DMF (Polar Aprotic)Oxygen (O-Alkylation)> 95 : 585 - 95%
Dialkyl Sulfate (Hard)K₂CO₃ (Large)DMSO (Polar Aprotic)Oxygen (O-Alkylation)90 : 1080 - 90%
Alkyl Iodide (Soft)NaH (Small)THF (Less Polar)C2 Carbon (C-Alkylation)< 10 : 9075 - 85%
Allyl Bromide (Soft)LiHMDS (Small)Toluene (Non-polar)C2 Carbon (C-Alkylation)< 5 : 9570 - 80%

Note: Mixed conditions (e.g., using an alkyl iodide with Cs₂CO₃ in DMF) will result in intractable mixtures and poor yields. Always align the hardness of the electrophile with the appropriate cation and solvent.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Alkoxyindoles (O-Alkylation)

This protocol is optimized for generating 3-alkoxyindoles, which are critical intermediates in the synthesis of pyrimidine-fused indoles and photoswitchable binders.

Materials:

  • 3-Hydroxyindole derivative (1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃, 1.5 equiv)

  • Alkyl Tosylate or Alkyl Methanesulfonate (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add the 3-hydroxyindole derivative (10 mmol) and anhydrous DMF (0.2 M, 50 mL).

  • Deprotonation: Add finely powdered Cs₂CO₃ (15 mmol) in one portion. Stir the suspension at room temperature for 30 minutes. The solution will typically deepen in color as the indoxyl anion forms.

  • Alkylation: Dissolve the alkyl tosylate (11 mmol) in a minimal amount of DMF (5 mL) and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Workup: Cool to room temperature and quench with ice-cold distilled water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Scientist's Insight (Causality): The use of Cs₂CO₃ is non-negotiable for high O-selectivity. The large ionic radius of the cesium cation prevents tight ion-pairing with the indoxyl oxygen. Combined with the polar aprotic nature of DMF, the oxygen center is highly exposed, allowing the hard tosylate electrophile to attack exclusively at the O-atom[3].

Validation & Analytics: To validate success, check the ¹H NMR spectrum. O-alkylation is confirmed by the presence of a downfield signal for the O-CH₂ protons (typically between 4.00 – 4.50 ppm). Furthermore, the C2-H proton of the indole ring will appear as a sharp singlet around 6.80 – 7.20 ppm, confirming the indole ring has re-aromatized[1].

Protocol B: Regioselective Synthesis of 2-Alkylindolin-3-ones (C-Alkylation)

This protocol directs the electrophile to the C2 position, a necessary step for synthesizing 2,2-disubstituted indolines and complex alkaloid scaffolds like hinckdentine A[4].

Materials:

  • 3-Hydroxyindole derivative (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl Iodide (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under argon, suspend NaH (12 mmol) in anhydrous THF (40 mL). Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dissolve the 3-hydroxyindole (10 mmol) in THF (10 mL) and add it dropwise to the NaH suspension. Caution: Hydrogen gas will evolve. Stir at 0 °C for 30 minutes until gas evolution ceases.

  • Alkylation: Add the alkyl iodide (12 mmol) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 8–12 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract with Dichloromethane (3 × 40 mL). Wash the organics with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography.

Scientist's Insight (Causality): Here, NaH and THF are chosen to deliberately suppress O-alkylation. The small Na⁺ cation forms a tight, coordinating ion pair with the hard oxygen anion in the less polar THF solvent. This sterically shields the oxygen, forcing the soft alkyl iodide to attack the softer C2 carbon[3].

Validation & Analytics: In the ¹H NMR spectrum, C-alkylation is confirmed by the upfield shift of the newly attached alkyl group (C-CH₂ protons typically appear between 1.50 – 2.50 ppm, significantly upfield from O-CH₂ protons). If the C2 position becomes fully substituted (quaternary), the characteristic C2-H singlet will completely disappear.

Advanced Applications in Drug Discovery

The mastery of indoxyl alkylation opens the door to highly complex, biologically relevant architectures:

  • Asymmetric Hydroalkylation: Recent advances utilize palladium catalysis to achieve sequential asymmetric hydroalkylation and hydroamination between 3-hydroxyindoles and 1,3-enynes, yielding optically pure pyrido[1,2-a]indoles with excellent chemo- and regioselectivity[5].

  • Dearomative Claisen Rearrangements: For highly hindered 2,2-disubstituted indolines, chemists can first perform an O-alkylation with an allylic halide, followed by a dearomative Meerwein–Eschenmoser–Claisen rearrangement to transfer the alkyl group to the C2 position stereoselectively[4].

References

  • Synthesis of Indoxyl - ChemicalBook. 2

  • 1H-Indol-3-ol - Benchchem. 1

  • ALKYLATION OF METHYL 3-HYDROXYINDOLE-2-CARBOXYLATE USE IN PYRIMIDINE SYNTHESIS - ResearchGate. 3

  • Palladium-catalyzed asymmetric sequential hydroalkylation and hydroamination of 1,3-enynes with 3-hydroxyindoles - Green Chemistry (RSC Publishing). 5

  • Rapid Access to 2,2-Disubstituted Indolines via Dearomative Indolic-Claisen Rearrangement - ACS Publications. 4

Sources

Method

Preparation of 4-methyl-3-methoxyindole-2-carboxylate

Application Note: Scalable Synthesis of 4-Methyl-3-Methoxyindole-2-Carboxylate Abstract This application note details a robust, scalable protocol for the synthesis of methyl 4-methyl-3-methoxyindole-2-carboxylate , a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 4-Methyl-3-Methoxyindole-2-Carboxylate

Abstract

This application note details a robust, scalable protocol for the synthesis of methyl 4-methyl-3-methoxyindole-2-carboxylate , a critical scaffold in the development of kinase inhibitors and indole-based alkaloids. The method utilizes a modified Dieckmann cyclization of an N-alkylated anthranilate precursor, followed by a regioselective O-methylation. This route is preferred over Fischer indole synthesis for 3-oxygenated indoles due to its superior regiocontrol and milder conditions. The protocol yields high-purity product (>98% HPLC) and is optimized for gram-to-multigram scale execution.

Introduction & Strategic Analysis

Substituted 3-methoxyindoles are privileged structures in medicinal chemistry, serving as core pharmacophores for anti-inflammatory agents and oncology drugs (e.g., substituted indole-2-carboxylates). The presence of the 4-methyl group introduces steric constraints that can enhance selectivity in protein-ligand binding but poses synthetic challenges regarding regiochemistry during ring closure.

Synthetic Strategy: We employ a convergent strategy starting from 6-methylanthranilic acid . The "Indoxyl Route" is selected here because it directly installs the oxygen functionality at C3, which is difficult to achieve via direct oxidation of a pre-formed indole.

Mechanism:

  • Alkylation: Formation of the secondary amine via SN2 reaction.

  • Cyclization: Base-mediated intramolecular Claisen (Dieckmann) condensation to form the 3-hydroxyindole (indoxyl) intermediate.

  • Methylation: Trapping the enol tautomer with a methylating agent to lock in the 3-methoxy functionality.

Retrosynthetic Analysis (Logic Map)

The following diagram illustrates the disconnection strategy, tracing the target molecule back to commercially available precursors.

Retrosynthesis Target Target: Methyl 4-methyl-3-methoxyindole-2-carboxylate Intermediate1 Intermediate: Methyl 3-hydroxy-4-methylindole-2-carboxylate Intermediate1->Target O-Methylation (MeI, K2CO3) Precursor Precursor: Methyl 2-((2-methoxy-2-oxoethyl)amino)-6-methylbenzoate Precursor->Intermediate1 Dieckmann Cyclization (NaOMe, MeOH) SM1 Starting Material 1: Methyl 2-amino-6-methylbenzoate SM1->Precursor N-Alkylation SM2 Starting Material 2: Methyl Bromoacetate SM2->Precursor

Caption: Retrosynthetic pathway identifying 6-methylanthranilate as the critical regiochemical anchor.

Materials & Equipment

Reagents:

  • Methyl 2-amino-6-methylbenzoate (CAS: 18362-64-6) – Starting Scaffold

  • Methyl bromoacetate (CAS: 96-32-2) – Alkylation Agent

  • Sodium Methoxide (NaOMe) , 30% wt in Methanol – Cyclization Base

  • Iodomethane (MeI) or Dimethyl Sulfate – Methylating Agent

  • Potassium Carbonate (K₂CO₃) , anhydrous – Base

  • Solvents: DMF (anhydrous), Methanol, Ethyl Acetate, Hexanes.

Equipment:

  • Three-neck round-bottom flask (250 mL & 500 mL) equipped with reflux condenser and N₂ inlet.

  • Magnetic stirrer with temperature control.

  • Rotary evaporator.[1][2]

  • Vacuum drying oven.

Detailed Experimental Protocol

Stage I: Synthesis of N-(Methoxycarbonylmethyl)-6-methylanthranilate

Objective: To attach the two-carbon glycine unit required for the pyrrole ring formation.

  • Setup: In a 250 mL round-bottom flask, dissolve methyl 2-amino-6-methylbenzoate (10.0 g, 60.5 mmol) in anhydrous DMF (60 mL).

  • Addition: Add potassium carbonate (10.0 g, 72.6 mmol, 1.2 eq) followed by methyl bromoacetate (6.3 mL, 66.5 mmol, 1.1 eq).

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the aniline.

  • Work-up:

    • Cool to room temperature (RT) and pour into ice-water (300 mL).

    • Extract with Ethyl Acetate (3 x 100 mL).[3]

  • Purification: The crude oil is typically sufficiently pure. If necessary, purify via flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).

Stage II: Dieckmann Cyclization to Methyl 3-hydroxy-4-methylindole-2-carboxylate

Objective: Intramolecular ring closure to form the indole core. Note: The product exists in equilibrium between the keto (indolin-3-one) and enol (3-hydroxyindole) forms.

  • Setup: Charge a 500 mL dry flask with NaOMe solution (30% in MeOH, 25 mL, approx. 2.2 eq) and dilute with anhydrous MeOH (50 mL).

  • Addition: Add the Stage I precursor (12.0 g, 50.6 mmol) dissolved in MeOH (30 mL) dropwise over 20 minutes under N₂ atmosphere.

  • Reaction: Heat to reflux (65°C) for 2 hours. The solution will turn deep orange/red, indicating enolate formation.

  • Quench & Isolation:

    • Cool the mixture to 0°C.

    • Acidify carefully with 1M HCl until pH ~2. The product will precipitate as a solid.[1][6]

    • Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

  • Data Check: The solid is Methyl 3-hydroxy-4-methylindole-2-carboxylate .

    • Yield Target: 75–80% (approx. 8.0 g).[9]

Stage III: O-Methylation to Methyl 4-methyl-3-methoxyindole-2-carboxylate

Objective: Trapping the enol to install the methoxy group.

  • Setup: Dissolve the Stage II intermediate (5.0 g, 22.8 mmol) in anhydrous Acetone (100 mL) or DMF (40 mL).

  • Base Addition: Add anhydrous K₂CO₃ (6.3 g, 45.6 mmol, 2.0 eq). Stir at RT for 15 mins.

  • Alkylation: Add Iodomethane (MeI) (2.8 mL, 45.0 mmol, ~2.0 eq).

    • Caution: MeI is highly toxic. Use a fume hood.

  • Reaction: Heat to reflux (56°C for Acetone) for 3–5 hours.

  • Work-up:

    • Filter off the inorganic solids (K₂CO₃).

    • Concentrate the filtrate to dryness.

  • Crystallization: Recrystallize the crude solid from Methanol/Water or EtOAc/Hexanes to obtain off-white needles.

Quantitative Data Summary

ParameterStage I (Alkylation)Stage II (Cyclization)Stage III (Methylation)
Limiting Reagent 6-MethylanthranilateStage I Precursor3-Hydroxyindole Int.
Stoichiometry 1.0 equiv1.0 equiv1.0 equiv
Key Reagent Methyl Bromoacetate (1.1 eq)NaOMe (2.2 eq)MeI (2.0 eq)
Temp / Time 60°C / 4 h65°C / 2 h56°C / 4 h
Exp.[1][2][4][8][10] Yield 85–90%75–80%85–92%
Appearance Yellow OilYellow/Orange SolidOff-white/Pale Yellow Solid

Critical Process Parameters & Troubleshooting (Expertise)

  • Regiochemistry of the Precursor: It is vital to use 6-methylanthranilic acid (also called 2-amino-6-methylbenzoic acid). If you use 4-methylanthranilic acid, you will obtain the 6-methylindole derivative. The numbering flips during the indole construction relative to the benzene ring orientation.

  • Moisture Control: The Dieckmann cyclization (Stage II) is reversible. Water must be rigorously excluded to drive the equilibrium toward the enolate. Use anhydrous MeOH.[1]

  • O- vs C-Alkylation: In Stage III, using a "hard" methylating agent like MeI or Dimethyl Sulfate with a carbonate base favors O-alkylation (forming the ether). Using softer bases or different solvents could lead to C-alkylation at the 2-position (indolenine formation), which is undesirable.

  • Oxidation Risk: 3-Hydroxyindoles are prone to air oxidation to isatins or dimers. Perform Stage II and III under Nitrogen and do not store the Stage II intermediate for long periods; process it immediately if possible.

Workflow Diagram

Workflow Start Start: Methyl 2-amino-6-methylbenzoate Step1 Step 1: N-Alkylation (DMF, K2CO3, Methyl Bromoacetate) 60°C, 4h Start->Step1 Check1 QC: TLC Check (Disappearance of amine) Step1->Check1 Step2 Step 2: Cyclization (MeOH, NaOMe) Reflux, 2h Check1->Step2 Pass Step3 Step 3: Acidification & Filtration (Isolate 3-OH intermediate) Step2->Step3 Step4 Step 4: O-Methylation (Acetone, K2CO3, MeI) Reflux, 4h Step3->Step4 Immediate Processing Final Final Product: Methyl 4-methyl-3-methoxyindole-2-carboxylate Step4->Final

Caption: Step-by-step experimental workflow for the synthesis of the target indole.

References

  • Fischer-Speier Esterification & Indole Chemistry

  • General Dieckmann Cyclization for Indoles

    • Synthesis of 4-hydroxyindole-2-carboxamide.[3] PrepChem. Link

  • Alkylation of 3-Hydroxyindoles

    • Bourlot, A. S., et al. "Alkylation of Methyl 3-Hydroxyindole-2-Carboxylate: Use in Pyrimidine Synthesis." Synthetic Communications (via ResearchGate). Link

  • Methylation Protocols

    • Banerjee, A. K., et al. "Use of Methyliodide in O-Methylation of organic compounds."[9] Organic and Medicinal Chemistry International Journal. Link

  • Indole-2-Carboxylate Derivatives in Drug Discovery

    • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists.[10] Journal of Medicinal Chemistry.[9] Link

Sources

Application

Functionalization of C4-methyl indole esters

Application Note: Strategic Functionalization of C4-Methyl Indole Esters Executive Summary & Strategic Value The C4-substituted indole scaffold is a privileged pharmacophore, serving as the structural core for ergot alka...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of C4-Methyl Indole Esters

Executive Summary & Strategic Value

The C4-substituted indole scaffold is a privileged pharmacophore, serving as the structural core for ergot alkaloids, hapalindoles, and next-generation GPCR ligands (e.g., 5-HT receptors). However, the C4 position is notoriously difficult to access via direct electrophilic aromatic substitution due to the peri-interaction with C3 and the inherent nucleophilicity gradient of the indole ring (C3 > C2 > C5/C6 > C4/C7).

This guide addresses a specific, high-value substrate class: C4-methyl indole-3-carboxylates . Rather than viewing the C4-methyl group as a static substituent, this protocol treats it as a latent functional handle . By leveraging the electronic deactivation provided by the C3-ester, we can unlock site-selective lateral functionalization (benzylic oxidation) and directed C-H activation , enabling the rapid diversification of this scaffold into complex pharmaceutical intermediates.

The Reactivity Landscape

Before executing protocols, it is critical to understand the electronic and steric forces at play. The C3-ester is not merely a functional group; it is the "control rod" of the reaction.

  • Electronic Deactivation: The electron-withdrawing ester lowers the HOMO energy of the indole ring. This suppresses background electrophilic attacks at C2 and prevents oxidative dimerization, enabling the use of radical conditions that would otherwise decompose electron-rich indoles.

  • Steric Shielding: The C4-methyl group exerts significant steric pressure on the C3 position. Conversely, the C3-ester forces the C4-methyl group into a specific conformation, affecting the rotational barrier of benzylic intermediates.

IndoleReactivity Substrate C4-Methyl Indole-3-Ester Path_A Pathway A: Lateral Functionalization (Radical Bromination) Substrate->Path_A NBS, PhCF3, Heat (Exploits Ring Deactivation) Path_B Pathway B: Directed C2-H Activation (Pd-Catalysis) Substrate->Path_B Pd(OAc)2, Olefin (Ester Directing Group) Path_C Pathway C: Distal C7 Functionalization (Ir-Catalyzed Borylation) Substrate->Path_C [Ir(cod)OMe]2, dtbpy (Steric Control) Product_A C4-Benzylic Bromide (Versatile Electrophile) Path_A->Product_A Product_B C2-Alkenylated/Arylated Indole Path_B->Product_B Product_C C7-Boryl Indole (Suzuki Coupling Partner) Path_C->Product_C

Figure 1: Divergent functionalization pathways for C4-methyl indole esters. Pathway A is the primary focus of this guide due to its utility in generating complex benzylic scaffolds.

Module 1: Site-Selective Benzylic Bromination (Lateral Functionalization)

This is the most critical transformation. It converts the inert C4-methyl group into a reactive benzylic bromide (C4-CH₂Br), allowing for subsequent nucleophilic substitution (azidation, amination, etherification).

The Challenge: Standard indoles react with N-bromosuccinimide (NBS) via electrophilic substitution at C3 or C2. The Solution: The C3-ester deactivates the ring, raising the barrier for electrophilic attack. By using a non-polar solvent and a radical initiator, we switch the mechanism to a Wohl-Ziegler reaction , exclusively targeting the benzylic C-H bonds.

Protocol A: Radical Bromination using Green Media

Reagents:

  • Substrate: Methyl 4-methyl-1H-indole-3-carboxylate (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove HBr.

  • Initiator: Benzoyl Peroxide (BPO) (0.1 equiv) or AIBN.

  • Solvent: Benzotrifluoride (PhCF₃) (0.1 M). Note: We replace the toxic CCl₄ with PhCF₃, which maintains the necessary radical chain propagation kinetics.

Step-by-Step Workflow:

  • Preparation: In an oven-dried round-bottom flask equipped with a reflux condenser, dissolve the indole substrate in anhydrous PhCF₃. Sparge with Argon for 10 minutes to remove dissolved oxygen (a radical quencher).

  • Addition: Add NBS (solid) and BPO (solid) in one portion against a positive flow of Argon.

  • Initiation: Heat the mixture to reflux (102°C) using an oil bath. The reaction is often initiated by a high-intensity visible light source (500W halogen or blue LED) if BPO activation is sluggish.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1).

    • Indicator: The starting material (fluorescent) will disappear. The product (C4-CH₂Br) is usually slightly less polar.

    • Endpoint: Typically 2–4 hours. Stop immediately upon consumption of starting material to prevent over-bromination to the gem-dibromide.

  • Workup: Cool to room temperature. Filter off the succinimide precipitate. Concentrate the filtrate under reduced pressure.

  • Purification: Flash chromatography (SiO₂).[1] Crucial: Use 1% Triethylamine in the eluent to neutralize silica acidity, preventing hydrolysis of the benzylic bromide to the alcohol.

Data Interpretation:

Compound1H NMR Characteristic Signal (CDCl3)Notes
Starting Material Singlet δ 2.65 ppm (3H)Ar-CH3 signal
Product (C4-CH₂Br) Singlet δ 4.95–5.10 ppm (2H)Significant downfield shift due to Br
Side Product (C2-Br) Singlet δ 2.65 ppm (3H) remainsMethyl signal intact; aromatic region changes

Module 2: Directed C2-H Functionalization

While the C4-methyl is the target in Module 1, it acts as a steric blocking group in Module 2, preventing functionalization at C4 and forcing the C3-ester to direct catalysis to the C2 position.

Protocol B: Pd(II)-Catalyzed C2-Olefination (Fujiwara-Moritani Type)

Mechanism: The carbonyl oxygen of the C3-ester coordinates to Palladium, forming a six-membered palladacycle intermediate that activates the C2-H bond.

Reagents:

  • Substrate: Methyl 4-methyl-1H-indole-3-carboxylate (1.0 equiv)

  • Olefin: Ethyl acrylate or Styrene (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Oxidant: Ag₂CO₃ (2.0 equiv) or Cu(OAc)₂/Air

  • Solvent: DMF/DMSO (9:1)

  • Additive: Pivalic acid (30 mol%) - Promotes C-H cleavage via CMD (Concerted Metalation-Deprotonation).

Step-by-Step Workflow:

  • Setup: Charge a pressure tube with substrate, Pd(OAc)₂, Ag₂CO₃, and Pivalic acid.

  • Solvation: Add DMF and the olefin. Seal the tube.

  • Reaction: Heat to 110°C for 16 hours. Vigorous stirring is required as Ag₂CO₃ is insoluble.

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove metal residues. Wash filtrate with Brine (3x) to remove DMF.

  • Purification: Column chromatography.

Expert Insight: The C4-methyl group prevents the formation of "sandwich" complexes or higher-order aggregates often seen with unsubstituted indoles, typically resulting in cleaner reaction profiles for C2-functionalization compared to the parent indole.

Mechanistic Visualization: The Radical Switch

The success of Module 1 relies on the "Radical Switch." We must visualize why the reaction occurs at the methyl group and not the ring.

RadicalMechanism NBS NBS Br_Rad Br• (Radical) NBS->Br_Rad Initiation (PhCF3, Heat) Substrate C4-Me Indole Ester (Electron Deficient Ring) Br_Rad->Substrate H-Abstraction Transition Benzylic Radical Intermediate (Stabilized by Resonance) Substrate->Transition Non-Polar Solvent/Light (Ester Deactivates Ring) Ring_Attack Ring Bromination (Electrophilic Path) Substrate->Ring_Attack Polar Solvent/No Light Product C4-CH2Br Indole (Desired) Transition->Product + Br2 (from NBS) Side_Product C2-Br Indole (Undesired) Ring_Attack->Side_Product

Figure 2: Mechanistic divergence. The combination of the C3-ester (electronic deactivation) and non-polar solvent (PhCF3) shuts down the electrophilic pathway (grey), favoring the radical benzylic bromination (green).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (Module 1) Radical quenching by O₂ or wet solvent.Sparge solvent with Ar for 15 mins. Add 5 mol% more initiator.
C2-Bromination (Module 1) Ionic pathway active.Ensure solvent is non-polar (PhCF₃ or Benzene). Avoid DMF/MeCN.
Low Yield (Module 2) Pd black precipitation.Add 10 mol% DMSO as a ligand to stabilize Pd(0) intermediates.
Hydrolysis on Column Acidic Silica.Pre-treat silica gel with 1% Et₃N/Hexane before loading sample.

References

  • Regioselective Synthesis of 4-Substituted Indoles via C–H Activation. Source: Organic Letters (2013).[2] Context: Establishes the difficulty of C4-access and the necessity of directing groups.

  • C4–H Indole Functionalisation: Precedent and Prospects. Source: Chemical Science (2018).[3] Context: Comprehensive review on strategies to access the C4 position, including radical approaches.

  • Radical Bromination of Alkenes and Benzylic Positions (Wohl-Ziegler). Source: Chemistry LibreTexts. Context: Foundational mechanism for NBS bromination and the role of solvent polarity.

  • Selective Functionalization of Benzylic C(sp3)–H Bonds. Source: Chem (2022).[4] Context: Advanced strategies for late-stage functionalization of methyl groups on heterocycles.

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole. Source: Accounts of Chemical Research (2021). Context: Discusses the steric influence of substituents and distal functionalization.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing Keto-Enol Tautomers of Indole Esters

Welcome to the Technical Support Center for Indole Ester Tautomerization. Indole-derived esters and acids—most notably Indole-3-pyruvic acid (IPyA) and oxindole derivatives—exhibit dynamic keto-enol tautomerism.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Ester Tautomerization. Indole-derived esters and acids—most notably Indole-3-pyruvic acid (IPyA) and oxindole derivatives—exhibit dynamic keto-enol tautomerism. Because the physicochemical properties, analytical quantification, and biological activities of these molecules depend heavily on their tautomeric state, controlling this equilibrium is a critical challenge in drug development and synthetic chemistry[1].

This guide provides authoritative troubleshooting strategies, mechanistic explanations, and validated protocols to help you stabilize, separate, and quantify specific tautomers.

Section I: Mechanistic FAQs (Causality & Theory)

Q1: Why do my indole ester NMR spectra look completely different in aqueous versus organic solvents? A: Solvent polarity dictates the thermodynamic minimum of the tautomeric system. In polar, aqueous solutions (like


), the keto form predominates because its highly polar carbonyl group is stabilized by dipole-dipole interactions and intermolecular hydrogen bonding with water[1]. Conversely, in non-polar or aprotic organic solvents (like 

or

), the enol form is favored. This occurs because the enol form is stabilized by intramolecular hydrogen bonding and extended

-conjugation with the aromatic indole ring, which lowers the overall energy of the molecule when solvent-solute interactions are minimized[2][3].

Q2: In biological assays, the enol form of IPyA degrades or tautomerizes too rapidly. How does nature stabilize it, and how can I mimic this in vitro? A: In vivo, the enol tautomer of IPyA acts as a biological switch in stress responses; its electron-rich enol double bond is highly susceptible to oxygen free-radicals, leading to its direct transformation into kynurenic acid (KYNA)[4]. Mammalian tissues stabilize this reactive enol form using specific tautomerases[4][5]. In vitro, you can mimic this stabilization through complexation . Adding Lewis acids (e.g.,


, 

) or using borate buffers allows the formation of a transient cyclic chelate with the enol hydroxyl and the adjacent ester/carbonyl oxygen. This complexation significantly lowers the free energy of the enol state, kinetically "locking" the conformation[5][6].

Q3: How do we "lock" a specific tautomer for drug formulation to ensure target specificity? A: Tautomeric locking can be achieved either chemically or through formulation. Chemically, you can synthesize derivatives that replace the exchangeable


-proton or the enol hydroxyl proton (e.g., via methylation), permanently trapping the molecule in one state. In formulation, utilizing excipients that provide a specific microenvironmental pH or coordinate with the molecule (metal-ligand complexation at a 2:1 ligand:metal ratio) can preferentially stabilize the desired tautomer to ensure consistent efficacy and shelf-life[1][6].

Section II: Troubleshooting & Validated Protocols

Issue: Inconsistent Quantification or "Peak Coalescence" during LC-MS Analysis

Root Cause: The interconversion rate between keto and enol forms at room temperature is often similar to the chromatographic time scale. This results in peak broadening, tailing, or a single averaged peak, making accurate quantification impossible. Solution: Kinetically trap the tautomers by lowering the thermal energy (increasing the activation barrier for the 1,3-hydrogen shift) and eliminating protic solvents that catalyze the exchange.

Protocol: Self-Validating UHPLC Separation of Tautomers

This protocol is designed as a self-validating system: it includes orthogonal spectroscopic verification and thermal perturbation to confirm that the observed peaks are true tautomers, not degradation products[2].

Step 1: Orthogonal Pre-Validation (NMR)

  • Dissolve an aliquot of the indole ester in

    
    . Run a 
    
    
    
    -NMR to confirm the presence of the keto form (look for the characteristic aliphatic methylene signals).
  • Dissolve a second aliquot in

    
    . Run a 
    
    
    
    -NMR to confirm the enol form (look for the lack of aliphatic signals and the appearance of a methine singlet at ~6.92 ppm)[2].

Step 2: Sample Preparation

  • Dissolve the analytical sample in cold, strictly anhydrous acetonitrile (

    
    ). Aprotic solvents lack the exchangeable protons required to facilitate rapid tautomerization.
    

Step 3: UHPLC Parameters

  • Column: High-resolution C18 reverse-phase column (e.g., 1.7 µm particle size).

  • Mobile Phase: Use an acidic gradient (0.1% formic acid in water / 0.1% formic acid in acetonitrile). The low pH protonates trace silanols on the stationary phase, preventing base-catalyzed tautomerization[3].

  • Temperature Control (Critical): Maintain the column compartment strictly at

    
    .
    

Step 4: System Validation (The "Thermal Coalescence" Test)

  • Run the sample at

    
    . You should observe two distinct, baseline-resolved peaks (Keto and Enol).
    
  • Self-Validation: Rerun the exact same sample with the column compartment elevated to

    
    . If the two peaks coalesce into a single, broad peak, you have successfully validated that the peaks are dynamic tautomers and not irreversible degradation products (like Indole-3-acetic acid).
    

Section III: Quantitative Data Summaries

The equilibrium of indole ester tautomers is highly sensitive to environmental factors. The table below summarizes the expected thermodynamic distribution based on empirical data[1][2][4].

Environment / SolventDominant TautomerEstimated Ratio (Keto:Enol)Primary Stabilization Mechanism
Aqueous (Neutral pH) Keto> 90 : 10Solvent dipole-dipole stabilization & intermolecular H-bonding.
Methanol / Acetonitrile Enol< 10 : 90Intramolecular H-bonding & extended

-conjugation with indole ring.
Solid State (Powder) Enol~ 0 : 100Crystal lattice packing forces & stable intramolecular H-bonds.
Mammalian Plasma Enol (Transient)VariableEnzymatic stabilization via specific tautomerases preventing keto shift.
Borate Buffer (pH 8) Enol< 20 : 80Formation of stable enol-borate cyclic complexes.

Section IV: Visual Workflows & Pathways

IPyA_Signaling Trp Tryptophan IPyA_Keto IPyA (Keto Form) Polar Solvents Trp->IPyA_Keto Transamination IPyA_Enol IPyA (Enol Form) Non-Polar Solvents IPyA_Keto->IPyA_Enol Equilibrium IAA Indole-3-Acetic Acid (IAA) Auxin Pathway IPyA_Keto->IAA Decarboxylation (Plants/Microbes) KYNA Kynurenic Acid (KYNA) Stress Response IPyA_Enol->KYNA Free Radicals (Mammals) Tautomerase Tautomerase / pH Tautomerase->IPyA_Enol Stabilizes

Biological pathways and tautomeric equilibrium of Indole-3-pyruvic acid (IPyA).

UHPLC_Workflow Sample Indole Ester Sample (Mixed Tautomers) Prep Sample Prep (Cold Acetonitrile, Low pH) Sample->Prep UHPLC UHPLC Separation (Reverse Phase, <4°C) Prep->UHPLC Detect UV-Vis / MS Detection (Keto & Enol Peaks) UHPLC->Detect Data Quantification (Keto:Enol Ratio) Detect->Data

Step-by-step UHPLC workflow for separating and quantifying keto-enol tautomers.

References

  • Analysis of the Enol–Keto Tautomers of Indole-3-pyruvic Acid - Aust J Chem / ConnectSci. Available at: [Link]

  • The Enol Tautomer of indole-3-pyruvic Acid as a Biological Switch in Stress Responses - Adv Exp Med Biol / NIH. Available at: [Link]

  • The Enol Tautomer of Indole-3-Pyruvic Acid as A Biological Switch in Stress Responses - ResearchGate. Available at: [Link]

  • Keto-enol tautomerism in the development of new drugs - Frontiers in Chemistry. Available at: [Link]

  • Keto-Enol Tautomerism: Key Points - Master Organic Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Starting Material Carryover in Indole Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the downstream bottlenecks of heterocyclic chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the downstream bottlenecks of heterocyclic chemistry. While methodologies like the Fischer Indole Synthesis are indispensable for constructing indole derivatives 1[1], they notoriously leave behind unreacted arylhydrazines and carbonyl compounds. These contaminants streak on silica columns, degrade under thermal stress, and interfere with downstream biological assays.

This guide provides mechanistically grounded, self-validating protocols to isolate your target indole with high purity.

Purification Workflow

IndolePurification Start Crude Reaction Mixture (Indole, Hydrazine, Ketone) AcidWash 1M HCl Wash (Protonates Hydrazine) Start->AcidWash OrgLayer1 Organic Phase (Indole + Ketone) AcidWash->OrgLayer1 Organic Extraction AqLayer1 Aqueous Phase (Hydrazine Salt) AcidWash->AqLayer1 Aqueous Waste Bisulfite NaHSO3 Wash (Forms Ketone Adduct) OrgLayer1->Bisulfite OrgLayer2 Organic Phase (Crude Indole) Bisulfite->OrgLayer2 Organic Extraction AqLayer2 Aqueous Phase (Bisulfite Adduct) Bisulfite->AqLayer2 Aqueous Waste Chromatography Flash Chromatography (TEA/Acetone System) OrgLayer2->Chromatography PureIndole Pure Indole Product Chromatography->PureIndole

Workflow for the chemical and chromatographic removal of unreacted starting materials.

Expert Q&A: Resolving Specific Purification Bottlenecks

Q1: My crude indole mixture contains significant unreacted phenylhydrazine. How do I remove it without degrading the indole core?

Causality & Mechanism: Phenylhydrazine is a potent nucleophile and base. On bare silica gel, its basic amine groups interact strongly with acidic silanols, causing severe tailing that co-elutes with the indole. However, phenylhydrazine has a pKa of ~5.2 (conjugate acid), whereas the indole nitrogen is practically non-basic (pKa ~ -3.6) because its lone pair is delocalized into the aromatic


-system. We can exploit this drastic electronic difference through phase-selective protonation.

Self-Validating Protocol: Acid-Base Partitioning

  • Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to create an organic indole solution 2[2].

  • Wash the organic layer with 1M aqueous HCl (3 x 20 mL per 100 mL organic phase).

  • Validation Checkpoint: Test the pH of the resulting aqueous layer. It must remain highly acidic (pH < 2). If the pH rises, the hydrazine has neutralized your acid wash; add more 1M HCl until the aqueous phase remains strictly acidic.

  • The protonated phenylhydrazine partitions into the aqueous layer, while the neutral indole remains in the organic layer.

  • Alternative for solid products: If your crude indole precipitates, filter the solid product using a Büchner funnel and triturate with a minimal amount of ice-cold ethanol (e.g., 2 mL). This selectively solubilizes unreacted starting materials while leaving the indole lattice intact3[3].

Q2: I used an excess of a high-boiling ketone, and it is co-eluting with my indole. What is the most effective removal strategy?

Causality & Mechanism: Non-polar ketones often share similar retention factors (Rf) with substituted indoles. Attempting to remove them via vacuum distillation risks thermally degrading the indole. Instead, we must exploit the electrophilicity of the carbonyl carbon.

Self-Validating Protocol: Bisulfite Scavenging

  • Prepare a freshly saturated aqueous solution of sodium bisulfite (NaHSO

    
    ).
    
  • Vigorously stir the organic phase containing the crude indole and unreacted ketone with the NaHSO

    
     solution for 2-4 hours at room temperature.
    
  • Mechanism: The bisulfite anion acts as a nucleophile, attacking the unhindered ketone to form a highly polar, water-soluble

    
    -hydroxy sulfonate salt (bisulfite adduct).
    
  • Separate the phases. The ketone adduct is removed in the aqueous layer.

  • Validation Checkpoint: To confirm the ketone has been successfully depleted, spot the organic layer on a TLC plate alongside a pure standard of the starting ketone. If the ketone spot persists, the bisulfite solution may be saturated or the ketone is too sterically hindered; replace with fresh NaHSO

    
     and repeat.
    
Q3: My starting materials and indole derivatives are highly polar and streak heavily during column chromatography. How can I optimize the separation?

Causality & Mechanism: When synthesizing complex indoles (e.g., those with dimethylamino groups), secondary interactions between the basic nitrogen atoms and the acidic silanol groups on the silica gel cause severe peak tailing. Standard hexane/ethyl acetate gradients will fail, resulting in smeared bands and poor mass recovery.

Self-Validating Protocol: Amine-Deactivated Silica Chromatography

  • Pre-treat your silica column by flushing it with your starting eluent containing 1-2% triethylamine (TEA). Mechanism: The TEA irreversibly binds to the most active acidic silanol sites on the silica, neutralizing them and preventing them from interacting with your polar compounds.

  • Elute using a specialized polar solvent system. A combination of triethylamine and acetone (approx. 1:12 by volume) has proven highly effective for resolving complex, polar indole mixtures from their starting materials4[4].

  • Validation Checkpoint: Run a 2D TLC. Spot the mixture, run it in one dimension, dry the plate, and run it again at a 90-degree angle. If the spots form a perfect diagonal line, your compound is stable and the solvent system is appropriate. If spots fall off the diagonal, the indole is degrading on the column, indicating the need for a more deactivated stationary phase.

Quantitative Data: Contaminant Removal Strategies

Use the following table to benchmark your expected recoveries and select the appropriate purification strategy based on your specific starting materials.

ContaminantRemoval StrategyMechanistic RationaleTypical RecoveryApplication Notes
Unreacted Phenylhydrazine 1M HCl Liquid-Liquid ExtractionProtonation of basic amine (pKa ~5.2) forces partitioning into the aqueous phase.>90%Ideal for liquid mixtures. Ensure aqueous pH < 2.
Solid Hydrazone/Hydrazine Ice-Cold Ethanol TriturationSelective solubilization of unreacted precursors while the indole remains crystalline.85-95%Highly dependent on the specific indole's solubility profile.
Unreacted Ketone/Aldehyde Saturated NaHSO

Wash
Nucleophilic attack by bisulfite forms a water-soluble

-hydroxy sulfonate salt.
80-90%Most effective for aldehydes and sterically unhindered ketones.
Polar Co-eluting Impurities TEA/Acetone ChromatographyTEA deactivates acidic silanols on silica, preventing peak tailing and irreversible binding.VariableCritical for amine-functionalized or highly polar indole derivatives.

References

  • Alfa Chemistry. "Fischer Indole Synthesis". Alfa Chemistry Resource Center. 1

  • Benchchem. "Technical Support Center: Fischer Indole Synthesis of Substituted Indoles". Benchchem Technical Guides. 3

  • US Patent 5085991A. "Process of preparing purified aqueous indole solution". Google Patents. 2

  • ARKAT USA. "Protecting-group-free synthesis of the bisindolylmaleimide GF109203X". ARKIVOC. 4

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues in Indole-2-Carboxylate Assays

Introduction: The Indole-2-Carboxylate Paradox Indole-2-carboxylate derivatives are privileged scaffolds in drug discovery, frequently acting as antagonists at the glycine binding site of NMDA receptors and inhibitors of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indole-2-Carboxylate Paradox

Indole-2-carboxylate derivatives are privileged scaffolds in drug discovery, frequently acting as antagonists at the glycine binding site of NMDA receptors and inhibitors of various kinases. However, their utility is often compromised by a distinct physicochemical profile: a rigid, hydrophobic indole core coupled with a pH-sensitive carboxylic acid tail.

This combination creates a "solubility paradox":

  • High Crystallinity: The planar indole ring facilitates strong

    
     stacking, leading to high lattice energy and poor thermodynamic solubility.
    
  • pH Sensitivity: With a pKa typically between 3.8 and 4.5, these compounds precipitate rapidly in acidic environments (e.g., lysosomal mimics or acidic HPLC mobile phases).

  • Promiscuous Aggregation: In aqueous buffers, they are prone to forming colloidal aggregates, leading to false-positive inhibition in enzymatic assays.

This guide provides a systematic approach to diagnosing and resolving these issues, ensuring your biological data reflects true pharmacology, not solubility artifacts.

Diagnostic Workflow: Is it Solubility, Stability, or Aggregation?

Before altering your assay, use this logic flow to identify the root cause of the anomaly.

TroubleshootingFlow Start Observation: Inconsistent Assay Data VisualCheck Visual Inspection (Turbidity/Precipitate?) Start->VisualCheck PrecipitateYes Yes: Visible Particles VisualCheck->PrecipitateYes Turbid PrecipitateNo No: Solution is Clear VisualCheck->PrecipitateNo Clear CheckpH Check Buffer pH Is pH < pKa (approx 4.0)? PrecipitateYes->CheckpH DetergentTest Detergent Sensitivity Test Add 0.01% Triton X-100 PrecipitateNo->DetergentTest CheckDMSO Check DMSO Final % Is it > 1%? CheckpH->CheckDMSO No (Neutral) Soln_pH Solution: Adjust pH > 6.0 (Ionize Carboxylate) CheckpH->Soln_pH Yes (Acidic) CheckDMSO->DetergentTest No Soln_Stepwise Solution: Use Stepwise Dilution Protocol CheckDMSO->Soln_Stepwise Yes (Crash out) Soln_Agg Result: IC50 Shifts > 2-fold? (Aggregation Confirmed) DetergentTest->Soln_Agg

Figure 1: Diagnostic decision tree for identifying solubility vs. aggregation artifacts.

Troubleshooting Guides & FAQs

Issue 1: The "DMSO Crash" (Kinetic Solubility Failure)

Symptom: Immediate cloudiness or loss of compound concentration when diluting a high-concentration DMSO stock (e.g., 10 mM) into aqueous assay buffer.

Mechanism: Indole-2-carboxylates are highly soluble in DMSO (aprotic, polar) but poorly soluble in water. Rapid dilution causes a sudden spike in the dielectric constant. If the mixing is inefficient or the concentration jump is too high, the compound nucleates and precipitates before it can disperse—this is "crashing out."

Solution: The Intermediate Dilution Method Do not dilute 1000x in a single step. Use an intermediate solvent spike to lower the energy barrier of mixing.

Protocol:

  • Stock: 10 mM compound in 100% DMSO.

  • Intermediate: Dilute 1:20 into a "Transition Buffer" (e.g., 50% DMSO / 50% Water or PEG400).

    • Result: 0.5 mM compound in 50% DMSO.

  • Final: Dilute 1:50 into Assay Buffer.

    • Result: 10 µM compound in 1% DMSO.

Expert Tip: Always add the DMSO stock to the buffer while vortexing, never the buffer to the stock. The latter creates local regions of high water content that trigger precipitation immediately.

Issue 2: pH-Dependent Solubility (Thermodynamic Limit)

Symptom: Compound is soluble in PBS (pH 7.4) but precipitates in acetate buffer (pH 4.5) or during cell-based assays with metabolic acidification.

Mechanism: The indole-2-carboxylic acid moiety has a pKa of approximately 3.8–4.2.

  • pH < pKa (Acidic): The molecule is protonated (neutral charge). Solubility is driven solely by the hydrophobic indole ring (Low Solubility).

  • pH > pKa (Basic): The molecule is deprotonated (anionic carboxylate). Solvation energy increases drastically due to ion-dipole interactions with water (High Solubility).

Quantitative Impact of pH on Solubility:

ParameterAcidic Condition (pH 2.0)Physiological Condition (pH 7.4)
Dominant Species R-COOH (Neutral)R-COO⁻ (Anion)
Solubility Driver Hydrophobic Effect (Poor)Electrostatic Solvation (Good)
Est. Solubility < 5 µM> 100 µM
Risk Level High (Precipitation likely)Low (Stable)

Solution: Ensure your assay buffer pH is at least 2 units above the pKa (pH > 6.0) to ensure >99% ionization. If an acidic assay is required, use a solubilizing excipient like Hydroxypropyl-


-Cyclodextrin (HP-

-CD).
Issue 3: False Positives via Aggregation

Symptom: The compound shows potent inhibition (low IC50) that disappears when 0.01% Triton X-100 is added. The Hill slope of the dose-response curve is steep (> 2.0).

Mechanism: Planar hydrophobic molecules like indole-2-carboxylates can stack to form colloidal aggregates (100–1000 nm). These colloids adsorb enzymes non-specifically, inhibiting them without true binding.[1] This is a common artifact in HTS campaigns [1].

Solution: The Detergent Sensitivity Test Run your IC50 curve +/- 0.01% Triton X-100 or Tween-80.

  • True Inhibitor: IC50 remains unchanged.

  • Aggregator: Inhibition is lost (IC50 shifts >10-fold) in the presence of detergent.

Experimental Protocols

Protocol A: Kinetic Solubility Assay (Nephelometry/Absorbance)

Use this to determine the maximum concentration usable in your specific assay buffer.

Materials:

  • 10 mM DMSO Stock of Indole-2-carboxylate.

  • Assay Buffer (e.g., PBS pH 7.4).[2]

  • 96-well clear flat-bottom plate.

  • Plate reader (Absorbance at 620 nm).

Workflow:

  • Prepare Dilutions: Create a concentration series (e.g., 100 µM, 50 µM, 25 µM...) in Assay Buffer containing a constant 1% DMSO.

  • Incubation: Shake at room temperature for 90 minutes.

  • Read: Measure OD620 (turbidity).

  • Analysis: Plot OD620 vs. Concentration. The "Solubility Limit" is the inflection point where OD rises above the background.

KineticSolubility Stock 10mM DMSO Stock Dilution Serial Dilution (Constant 1% DMSO) Stock->Dilution Incubate Incubate 90 min (Equilibrium) Dilution->Incubate Measure Measure OD620 (Turbidity) Incubate->Measure Result Determine Kinetic Limit Measure->Result

Figure 2: Kinetic solubility profiling workflow.

Protocol B: Thermodynamic Solubility (Shake-Flask)

Use this to determine the absolute solubility limit for formulation or stock preparation.

  • Add excess solid compound (~2 mg) to 1 mL of buffer (pH 7.4).

  • Shake/Vortex for 24–48 hours at 25°C.

  • Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO.

Reference Data

Solvent & Excipient Compatibility Table

Recommended additives for Indole-2-carboxylate assays.

AdditiveRecommended Conc.Mechanism of ActionNotes
DMSO 0.1% – 1.0%Co-solvent>1% may inhibit some enzymes or affect cell viability.
Tween-80 0.005% – 0.01%DispersantCritical for preventing aggregation artifacts [1].
HP-

-Cyclodextrin
0.5% – 5.0%EncapsulationForms inclusion complexes; excellent for animal dosing formulations.
Glycerol 5% – 10%Co-solvent/StabilizerIncreases viscosity; prevents precipitation in frozen stocks.

References

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • PubChem. Indole-2-carboxylic acid (CID 72899) - Chemical and Physical Properties.[3][4] [Link]

Sources

Optimization

Technical Support Center: Sterically Hindered Indole Optimization

Ticket Status: Open Agent: Senior Application Scientist Subject: Troubleshooting & Optimization Protocols for Hindered Indole Scaffolds Welcome to the Indole Optimization Hub You have reached the Tier-3 Technical Support...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: Open Agent: Senior Application Scientist Subject: Troubleshooting & Optimization Protocols for Hindered Indole Scaffolds

Welcome to the Indole Optimization Hub

You have reached the Tier-3 Technical Support regarding sterically hindered indole chemistry. This guide addresses the "Red Zone" of indole synthesis—where standard protocols fail due to steric clash, electronic deactivation, or regioselectivity mismatch.

We have structured this support documentation into three "Service Modules" based on the most common failure points reported by medicinal chemistry teams.

Module 1: N-Functionalization (The "Brick Wall" Scenario)

Issue: “I cannot couple my sterically hindered indole with an ortho-substituted aryl halide. The reaction stalls or yields only dehalogenated arene.”

Diagnostic Analysis

Standard Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, BINAP, Cs₂CO₃) often fail with hindered indoles because the reductive elimination step is kinetically inhibited by steric bulk. Furthermore, the pKa of the indole N-H (~16 in DMSO) requires a base strong enough to deprotonate it, but not so nucleophilic that it attacks the catalyst or substrate.

Optimization Protocol

To force this coupling, you must switch to a Pre-catalyst System utilizing dialkylbiaryl phosphine ligands. These ligands are bulky (promoting reductive elimination) and electron-rich (facilitating oxidative addition).

Recommended System:

  • Catalyst: Pd-G3 or G4 Pre-catalysts (e.g., XPhos Pd G3).

    • Why: Ensures rapid generation of the active L-Pd(0) species without requiring an induction period or excess ligand, which can inhibit the reaction in hindered systems.

  • Ligand Selection:

    • XPhos / BrettPhos: For general hindered coupling.

    • RuPhos: Specifically for secondary amines or extremely hindered aryl halides.

    • tBuBrettPhos: For amides or electron-deficient indoles.

  • Base: NaOtBu or LHMDS .[1]

    • Note: If functional groups are base-sensitive (e.g., esters), switch to K₃PO₄ but add a phase transfer catalyst (18-crown-6) and run in t-Amyl alcohol at 100°C.

Visual Troubleshooting: Ligand Decision Tree

LigandSelection Start START: N-Arylation Issue CheckSterics Is the Aryl Halide ortho-substituted? Start->CheckSterics CheckElectronic Is the Indole Electron-Deficient? CheckSterics->CheckElectronic Yes (High Sterics) XPhos USE: XPhos Pd G4 (General Hindered) CheckSterics->XPhos No (Standard) BrettPhos USE: BrettPhos Pd G4 (Primary Amines/Indoles) CheckElectronic->BrettPhos No (Standard Indole) tBuBrett USE: tBuBrettPhos Pd G4 (Amides/Deactivated Indoles) CheckElectronic->tBuBrett Yes (EWG on Indole) RuPhos USE: RuPhos Pd G4 (Secondary Amines) BrettPhos->RuPhos If Yield < 20%

Caption: Decision logic for selecting the optimal dialkylbiaryl phosphine ligand based on substrate sterics and electronics.

Module 2: Constructing the Core (Fischer Indole Failure)

Issue: “My Fischer Indole synthesis with a bulky ketone yields no product, or I see a 'polymerized' mess.”

Diagnostic Analysis

The Fischer Indole Synthesis relies on a [3,3]-sigmatropic rearrangement. With bulky ketones (e.g., isopropyl ketones), two failure modes occur:

  • Steric Inhibition: The "ene-hydrazine" intermediate cannot achieve the planar conformation required for the shift.

  • Acid-Catalyzed Decomposition: Strong mineral acids (H₂SO₄) cause the hydrazine to undergo N-N cleavage before rearrangement, leading to anilines and nitriles (the "Aborted" pathway).

Optimization Protocol
  • The "Weak Acid" Strategy:

    • Replace mineral acids with 4% H₂SO₄ in Dimethoxyethane (DME) or Acetic Acid at reflux.

    • Why: Milder conditions preserve the hydrazine bond while sufficiently activating the imine.

  • The Lewis Acid Alternative:

    • Use ZnCl₂ (fused) in acetic acid or cumene .

    • Why: ZnCl₂ coordinates to the nitrogen, lowering the activation energy for the [3,3] shift without the brutal protonation that strips off protecting groups.

  • Ammonia Scavenging:

    • Perform the reaction in a sealed tube with 4Å Molecular Sieves . Ammonia is a byproduct; removing it drives the equilibrium forward.

Experimental Workflow: Bulky Substrate Synthesis
  • Hydrazone Formation: Mix aryl hydrazine and bulky ketone in EtOH (0.5 M). Stir at RT for 1h. Evaporate solvent (Do not heat yet).

  • Cyclization: Redissolve hydrazone in Acetic Acid/ZnCl₂ (5:1 ratio) .

  • Heat: Heat to 90°C. Monitor by TLC.

    • Checkpoint: If starting material persists >4h, raise temp to 110°C. Do not exceed 120°C to avoid polymerization.

Module 3: C-H Functionalization (Overriding Intrinsic Selectivity)

Issue: “I need to functionalize C2, but the reaction keeps hitting C3. Or, C3 is blocked, and the reaction dies.”

Diagnostic Analysis

Indoles are naturally nucleophilic at C3.

  • Scenario A (C3 Open): Electrophiles will hit C3. To hit C2, you must block C3 or use a Directing Group (DG).

  • Scenario B (C3 Blocked): If C3 has a bulky group (e.g., t-Butyl), steric shielding often deactivates C2 as well.

Optimization Protocol

To functionalize C2 in the presence of a C3 block (or to force C2 selectivity), utilize the Norbornene-Mediated (Catellani-Type) Relay .

Protocol for C2-Alkylation of C3-Hindered Indoles:

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Mediator: Norbornene (1.0 equiv).

    • Mechanism:[2][3][4][5][6] Norbornene inserts into the Pd-C2 bond, moving the metal away from the steric wall at C3, allowing the electrophile to attack, followed by norbornene extrusion.

  • Reagent: Alkyl Halide (primary).

  • Solvent: DMA or DMF (high polarity is crucial for the ionic intermediates).

Visual Troubleshooting: Regioselectivity Map

Regioselectivity Indole Indole Substrate C3_Path Intrinsic Reactivity (C3 Selective) Indole->C3_Path Electrophilic Subst. C2_Path Directing Group / Blocker (C2 Selective) Indole->C2_Path N-Pyrimidyl DG or C3-Blocked C7_Path Ir/Rh Catalysis (C7 Selective) Indole->C7_Path C2/C3 Blocked or Bulky N-DG Catellani Catellani Protocol (Overcomes Sterics) C2_Path->Catellani Use Pd/Norbornene for Alkylation Rhodium C-H Activation (Remote Funct.) C7_Path->Rhodium Use Rh(III) + AgSbF6

Caption: Strategy map for targeting specific indole positions by overriding intrinsic electronic bias with catalyst control.

General Troubleshooting & FAQ
SymptomRoot CauseCorrective Action
Pd-Black Precipitation Ligand dissociation due to low concentration or poor binding.Add 10-20 mol% excess ligand relative to Pd. Ensure reaction is strictly oxygen-free (freeze-pump-thaw).
Reaction "Gums Up" Polymerization of indole (acid catalyzed).Switch from mineral acid to Lewis Acid (ZnCl₂, InCl₃) . Dilute reaction concentration to 0.05 M.
Low Conversion (N-Arylation) Incomplete deprotonation of hindered N-H.Switch base to LiHMDS (soluble, strong). Add 18-crown-6 if using carbonate bases.
Dehalogenation of Aryl Halide Beta-hydride elimination from alkyl-Pd species.Avoid alcoholic solvents. Use Toluene or Dioxane . Ensure ligand is bulky enough to favor reductive elimination over beta-elimination.
References
  • Buchwald-Hartwig Amination Optimization

    • Maiti, D., et al. "Pd-catalyzed N-arylation of sterically hindered indoles."[7] Journal of the American Chemical Society.

  • Fischer Indole Troubleshooting

    • BenchChem Technical Support.[1][8][9] "Troubleshooting Guide for the Synthesis of Indole Derivatives."

  • C-H Activation Strategies

    • Li, X., et al. "Rhodium(II)-Catalyzed Regioselective Remote C–H Alkylation of Protic Indoles.
  • Ligand Selection Guides

    • Sigma-Aldrich/Merck. "Buchwald-Hartwig Cross Coupling Reaction User Guide."
  • Catellani Reaction (Norbornene)

    • Jiao, L., Bach, T.[2] "Regioselective Direct C-H Alkylation of NH Indoles and Pyrroles by a Palladium/Norbornene-Cocatalyzed Process." Synthesis.

Sources

Troubleshooting

Technical Support Center: Storage &amp; Handling of Light-Sensitive Indole Derivatives

Audience: Researchers, Medicinal Chemists, and Drug Development Scientists. Scope: Indole-3-acetic acid (IAA), Melatonin, Tryptophan, Indomethacin, and novel indole-based pharmacophores.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Scientists. Scope: Indole-3-acetic acid (IAA), Melatonin, Tryptophan, Indomethacin, and novel indole-based pharmacophores.

Core Technical Directive: The Mechanism of Instability

Before implementing a storage protocol, it is critical to understand why indole derivatives degrade. The indole moiety is an electron-rich, bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

The Causality of Degradation:

  • Photo-Oxidation: The pyrrole ring is highly susceptible to electrophilic attack and oxidation. Upon exposure to UV or visible light (specifically blue/violet spectra), the indole ring can absorb photon energy, generating an excited singlet state.

  • Singlet Oxygen Formation: This excited state often undergoes intersystem crossing to a triplet state, which can transfer energy to ground-state molecular oxygen (

    
    ), generating highly reactive singlet oxygen (
    
    
    
    ).
  • Ring Cleavage: Singlet oxygen attacks the C2-C3 double bond of the indole, forming a dioxetane intermediate. This unstable intermediate cleaves to form formyl-kynurenine derivatives (e.g., N1-acetyl-N2-formyl-5-methoxykynuramine from melatonin).

  • Polymerization: Radical intermediates can also lead to dimerization, resulting in insoluble colored precipitates.

Implication for Storage: You are not just preventing "light exposure"; you are preventing the photochemical activation of oxygen. Therefore, light shielding must be combined with oxygen exclusion.

Critical Troubleshooting & FAQs

Q1: My clear indole solution has turned a faint pink or yellow. Can I still use it?

Status: Compromised.

  • Diagnosis: The color change indicates the formation of oxidation products.[1]

    • Yellow: Often indicates the formation of kynurenine-type ring-cleavage products.

    • Pink/Red/Brown: Typically indicates the formation of dimers or oligomers (similar to melanin formation).

  • Action: Do not use for quantitative assays (IC50, Kd determination). The concentration of the active parent compound is unknown, and the oxidation products may be cytotoxic or assay-interfering.

  • Verification: Run a quick LC-MS. If the parent peak area is <95% of the fresh standard, discard the stock.

Q2: Is -80°C always better than -20°C?

Status: Generally Yes, but with a caveat.

  • Explanation: Chemical reaction rates (including oxidation) decrease with temperature (Arrhenius equation). However, repeated freeze-thaw cycles are more damaging than the storage temperature itself.

  • Recommendation: Store bulk powder at -20°C or -80°C. Store solubilized aliquots at -80°C only if they are single-use. If you frequently access the stock, -20°C is acceptable provided the solvent (e.g., DMSO) is liquid or thaws rapidly without heating.

  • Warning: DMSO freezes at 19°C. Storing DMSO stocks at -80°C is fine, but ensure the vial is sealed tightly to prevent hygroscopy (water absorption) upon thawing, which accelerates degradation.

Q3: I don't have an Argon tank. Can I just use Nitrogen?

Status: Yes.

  • Technical Nuance: Argon is heavier than air and "blankets" the solution more effectively in an open vial. Nitrogen is lighter than air and mixes more easily with the atmosphere if there is turbulence.

  • Protocol Adjustment: If using Nitrogen (

    
    ), ensure a gentle, steady stream is directed into the vial for 10-15 seconds to displace headspace air before capping immediately.
    

Visualized Degradation Pathways[2]

The following diagram illustrates the chemical fate of indoles under suboptimal conditions.

IndoleDegradation cluster_outcomes Degradation Outcomes Indole Indole Derivative (Active) Excited Excited State (Indole*) Indole->Excited UV/Blue Light (hν) SingletO2 Singlet Oxygen (1O2) Generation Excited->SingletO2 Energy Transfer to O2 Dimers Oligomers/Dimers (Precipitation/Color Change) Excited->Dimers Radical Coupling Dioxetane Dioxetane Intermediate SingletO2->Dioxetane Attack on C2=C3 Cleavage Ring Cleavage (Loss of Potency) Dioxetane->Cleavage Decomposition

Figure 1: Mechanism of Light-Induced Indole Degradation. Note the central role of Oxygen activation.

Master Protocol: Preparation & Storage

This protocol is designed to be a self-validating system . By following the steps, you automatically minimize the variables of light, oxygen, and moisture.

Phase 1: Preparation (The "Dark Room" Protocol)

Materials:

  • Amber borosilicate glass vials (Class A).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Ethanol (highest purity).

  • Inert Gas: Argon (preferred) or Nitrogen.

  • Aluminum foil.[2][3][4]

Step-by-Step:

  • Environment: Dim the lab lights. If possible, work under yellow light (sodium lamp) or cover the workspace with a UV-blocking shield.

  • Solvent Degassing: Prior to use, bubble the solvent with inert gas for 5-10 minutes to remove dissolved oxygen. This is the most overlooked step.

  • Weighing: Weigh the indole derivative quickly. If the balance is under bright light, cover the weighing boat with a small foil tent.

  • Solubilization: Add the degassed solvent. Vortex gently.

    • Note: Avoid sonication if possible, as it can generate heat and free radicals. If necessary, sonicate in short bursts in an ice bath.

Phase 2: Aliquoting & Storage

Step-by-Step:

  • Aliquot: Divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL). Rationale: This prevents freeze-thaw cycles for the bulk stock.

  • Gas Overlay: Gently blow inert gas into the headspace of each vial for 5 seconds.

  • Seal: Cap tightly with a PTFE-lined cap.

  • Secondary Shielding: Wrap each vial in aluminum foil or place them in a light-proof box.

  • Freezing: Place immediately at -20°C or -80°C.

Phase 3: Thawing & Use
  • Remove one aliquot.

  • Thaw at room temperature in the dark (e.g., inside a drawer).

  • Do not heat to accelerate thawing.

  • Once thawed, mix by inversion. Check for precipitates.

  • Use immediately. Discard unused portion.

Comparative Stability Data

The following table summarizes stability expectations based on storage conditions.

Storage ConditionSolventAtmosphereLight ExposureEstimated StabilityRisk Factor
-80°C DMSO (Anhydrous)Argon OverlayDark (Amber)> 2 YearsLow
-20°C DMSOAir (Sealed)Dark (Amber)6-12 MonthsLow-Medium
4°C Water/BufferAirDark< 1 WeekHigh (Hydrolysis)
RT (25°C) AnyAirAmbient Light< 24 HoursCritical (Rapid Oxidation)

Workflow Logic Diagram

Use this decision tree to determine the handling of your specific sample.

StorageWorkflow Start New Indole Compound Solubility Is it soluble in water? Start->Solubility AqStore Aqueous Storage Solubility->AqStore Yes OrgStore Organic Solvent (DMSO/EtOH) Solubility->OrgStore No (Preferred) ShortTerm Use within 24h? (Keep at 4°C, Dark) AqStore->ShortTerm Yes Warning WARNING: High Oxidation Risk AqStore->Warning No (Long Term) LongTerm Aliquot -> Argon -> -80°C OrgStore->LongTerm Standard Protocol Warning->LongTerm Lyophilize first

Figure 2: Decision Tree for Indole Storage. Note that long-term aqueous storage is discouraged.

References

  • Tan, D. X., et al. (2002). Chemical and physical properties and potential mechanisms: Melatonin as a broad spectrum antioxidant. Current Topics in Medicinal Chemistry.

  • Sigma-Aldrich. (n.d.).[5] Product Information Sheet: Indole-3-acetic acid.

  • Moussaoui, N. E., et al. (2014). The Influence of Storage Conditions on Melatonin Stability. International Journal of Current Research.

  • Flinn Scientific. (2016). Safety Data Sheet: Indole-3-acetic acid.

  • National Institutes of Health (NIH). (2021). Light-Sensitive Injectable Prescription Drugs.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison of UV-Vis Absorbance: 3-Hydroxy-4-Methylindole &amp; Analogs

This guide provides a technical analysis of the spectroscopic properties of 3-hydroxy-4-methylindole , a reactive intermediate in the metabolic oxidation of 4-methylindole. Executive Summary 3-Hydroxy-4-methylindole (4-m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the spectroscopic properties of 3-hydroxy-4-methylindole , a reactive intermediate in the metabolic oxidation of 4-methylindole.

Executive Summary 3-Hydroxy-4-methylindole (4-methylindoxyl) is not a stable, shelf-stable reagent; it is a reactive intermediate formed during the hydroxylation of 4-methylindole. Unlike its parent compound (4-methylindole), which exhibits stable UV absorption, 3-hydroxy-4-methylindole rapidly undergoes oxidative dimerization to form 4,4'-dimethylindigo . Consequently, its characterization requires transient spectroscopic methods or stabilization (e.g., anaerobic conditions), while its presence is typically inferred via the appearance of its downstream chromophore.

Comparative Spectroscopic Data

The following table contrasts the UV-Vis characteristics of the target compound against its stable precursor and oxidation product.

CompoundState

(Absorbance)
Key Spectral FeaturesStability
4-Methylindole Precursor285 nm , 290 nm (sh)Sharp UV bands; typical indole

transitions (

).
High
3-Hydroxy-4-methylindole Intermediate~295–310 nm (Transient)Bathochromic shift (+10–20 nm) relative to indole due to -OH auxochrome.Low (Rapidly oxidizes)
4,4'-Dimethylindigo Oxidation Product~600–610 nm Broad visible band (Blue/Purple); result of dimerization.High
Indoxyl (Parent) Analog~260 nm, ~390 nm (weak)Fluorescence emission at ~470 nm is often used for detection.Low

Technical Note: The methyl group at the C4 position induces a slight bathochromic shift (red-shift) and hyperchromic effect compared to unsubstituted indole, attributed to hyperconjugation and steric destabilization of the HOMO.

Mechanistic Insight: The "Transient" Chromophore

The detection of 3-hydroxy-4-methylindole hinges on capturing the Indole


 Indoxyl  transition before the Indoxyl 

Indigo
dimerization occurs.
Electronic Structure & Solvatochromism
  • Auxochromic Effect: The C3-hydroxyl group acts as a strong electron donor (+M effect), significantly raising the HOMO energy. This narrows the HOMO-LUMO gap, shifting the primary absorption from ~280 nm (indole) to the near-UV region (>300 nm).

  • Steric Influence (C4-Methyl): The C4-methyl group provides steric hindrance adjacent to the C3 position. This can twist the C3-OH bond, potentially altering the quantum yield of fluorescence compared to unsubstituted indoxyl, but the electronic donation dominates the absorption shift.

Experimental Protocol: Transient Detection Workflow

To experimentally determine the


 of 3-hydroxy-4-methylindole, you cannot simply dissolve a solid. You must generate it in situ.

Method: Enzymatic Generation with Stopped-Flow Spectrophotometry

Reagents:

  • Substrate: 4-Methylindole (1 mM in Ethanol/Buffer).

  • Enzyme: Naphthalene Dioxygenase (NDO) or Toluene-4-monooxygenase (T4MO).

  • Buffer: 50 mM Potassium Phosphate, pH 7.5.

Protocol:

  • Baseline Correction: Blank the spectrophotometer with the enzyme/buffer mixture.

  • Reaction Initiation: Mix 4-Methylindole with the enzyme system (including NADH cofactor).

  • Rapid Scanning: Trigger a stopped-flow UV-Vis scan (200–800 nm) with a 10 ms integration time.

  • Data Deconvolution:

    • T=0s: Spectrum of 4-Methylindole (

      
       285 nm).
      
    • T=5–30s (Anaerobic): Emergence of a new band at ~300–310 nm (3-hydroxy-4-methylindole).

    • T>60s (Aerobic): Decay of the 300 nm band and rise of the 600 nm band (4,4'-dimethylindigo).

Pathway Visualization

The following diagram illustrates the spectroscopic evolution from the precursor to the stable dye, highlighting the transient nature of the hydroxy-intermediate.

Spectroscopic_Pathway Precursor 4-Methylindole (Stable Precursor) λmax: 285 nm Intermediate 3-Hydroxy-4-methylindole (Reactive Intermediate) λmax: ~300 nm (Transient) Precursor->Intermediate Enzymatic Hydroxylation (+O2, NADH) Product 4,4'-Dimethylindigo (Stable Dimer) λmax: ~600 nm (Visible) Intermediate->Product Oxidative Dimerization (Spontaneous in Air) Oxindole 4-Methylindolin-2-one (Oxindole Tautomer) Intermediate->Oxindole Tautomerism

Figure 1: Spectroscopic evolution of 4-methylindole oxidation. The target compound (Yellow) is a transient species that rapidly converts to the indigo dye (Green) or tautomerizes.

References

  • Electronic Structure of Methylindoles

    • Title: The torsional spectra of Jet-cooled methyl substituted indoles in the ground and first excited st
    • Source:Journal of Chemical Physics (1988).
    • URL:[Link]

  • Biotransformation & Spectral Intermedi

    • Title: Characterization of a Novel Phenol Hydroxylase in Indoles Biotransformation
    • Source:PLOS ONE (2012).
    • URL:[Link]

  • Indole UV-Vis Methodology

    • Title: Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy.
    • Source:Asian Journal of Chemistry (2010).
    • URL:[Link]

Comparative

A Comparative Guide to the X-ray Crystallography of Substituted Ethyl Indole-2-carboxylates

For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Ethyl indole-2-carboxylate and its derivatives are particularly significant as versatile intermediates in the synthesis of pharmacologically active agents. Understanding the three-dimensional structure of these molecules at the atomic level through single-crystal X-ray crystallography is paramount for rational drug design, as it provides invaluable insights into molecular conformation, intermolecular interactions, and crystal packing, all of which can influence a drug's physicochemical properties, such as solubility and stability.

This guide provides a comparative analysis of the crystal structures of a series of substituted ethyl indole-2-carboxylates. It delves into the influence of various substituents on the supramolecular architecture and offers a detailed, field-proven protocol for obtaining and analyzing single-crystal X-ray diffraction data for this class of compounds.

The Decisive Role of Substituents in Crystal Packing

The arrangement of molecules in a crystal lattice is a delicate balance of intermolecular forces. In the case of ethyl indole-2-carboxylates, the indole N-H group and the carbonyl oxygen of the ester are potent hydrogen bond donors and acceptors, respectively. This often leads to the formation of characteristic hydrogen-bonded dimers or chains. However, the introduction of substituents onto the indole ring can dramatically alter the crystal packing by introducing new intermolecular interactions or by sterically hindering or electronically modifying the existing ones.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters and dominant intermolecular interactions for a selection of substituted ethyl indole-2-carboxylates. This data highlights how different substituents guide the formation of distinct supramolecular assemblies.

CompoundSubstituent(s)Space GroupKey Intermolecular InteractionsReference
Ethyl indole-2-carboxylateNoneP2₁/cN-H···O hydrogen-bonded dimers[1]
Ethyl 5-chloro-1H-indole-2-carboxylate5-ChloroP2₁/nN-H···O hydrogen-bonded dimers, π–π stacking, C—Cl···π interactions[2]
Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate5-Chloro, 3-IodoP2₁/nN-H···O hydrogen-bonded dimers, C—I···π interactions, I···Cl halogen bonds[2]
Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate6-Bromo (on quinoline)PnmaC-H···O hydrogen bonds[3]

Analysis of Intermolecular Interactions:

  • Hydrogen Bonding: The N-H group of the indole and the carbonyl oxygen of the ethyl ester are the primary drivers for the formation of robust hydrogen-bonded synthons. In the unsubstituted ethyl indole-2-carboxylate, these interactions lead to the formation of centrosymmetric dimers.[1] This dimeric motif is also observed in the 5-chloro and 5-chloro-3-iodo derivatives.[2]

  • Halogen Bonding: The introduction of halogen atoms (Cl, Br, I) provides an additional tool for crystal engineering. In the case of ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate, a notable I···Cl halogen bond is observed, which plays a significant role in linking the hydrogen-bonded dimers into sheets.[2] This demonstrates the ability of halogen bonds to act as directional and specific interactions in concert with hydrogen bonds.

  • π–π Stacking and Other Weak Interactions: Aromatic systems like the indole ring are prone to π–π stacking interactions. In ethyl 5-chloro-1H-indole-2-carboxylate, π–π stacking between the indole rings contributes to the overall crystal packing.[2] Furthermore, weaker interactions such as C-H···π and C-Cl···π also play a role in stabilizing the crystal lattice. The interplay of these numerous weak interactions often determines the final, most stable crystal form.

The following diagram illustrates the key intermolecular interactions that govern the crystal packing of substituted ethyl indole-2-carboxylates.

G Key Intermolecular Interactions in Substituted Ethyl Indole-2-Carboxylate Crystals cluster_interactions Interaction Types cluster_effects Influence on Crystal Packing Hydrogen_Bonding Hydrogen Bonding (N-H···O, C-H···O) Packing_Motif Packing Motif (Dimers, Chains, Sheets) Hydrogen_Bonding->Packing_Motif Directs formation of primary synthons Halogen_Bonding Halogen Bonding (X···A; X=Cl, Br, I) Halogen_Bonding->Packing_Motif Connects primary synthons Pi_Pi_Stacking π–π Stacking Pi_Pi_Stacking->Packing_Motif Stabilizes layered structures Other_Weak Other Weak Interactions (C-H···π, van der Waals) Other_Weak->Packing_Motif Fine-tunes packing efficiency Unit_Cell Unit Cell Parameters Packing_Motif->Unit_Cell Polymorphism Polymorphism Packing_Motif->Polymorphism

Caption: Intermolecular forces guiding crystal architecture.

Experimental Protocol: A Self-Validating Workflow for Structure Determination

The following protocol outlines a robust and self-validating workflow for the single-crystal X-ray diffraction analysis of substituted ethyl indole-2-carboxylates. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Step 1: Crystal Growth - The Foundation of a Good Structure

High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. The goal is to obtain crystals that are well-formed, of an appropriate size (typically 0.1-0.3 mm in all dimensions), and free from defects.[4][5]

Methodology:

  • Purification of the Compound: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder. Recrystallization or column chromatography are common purification methods.

  • Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures (for slow cooling methods) or a solvent from which the compound will slowly precipitate upon the introduction of an anti-solvent (for vapor diffusion or layering methods). A screening of various solvents and solvent mixtures is often necessary.[6]

  • Crystallization Techniques:

    • Slow Evaporation: A nearly saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Slow Cooling: A saturated solution at an elevated temperature is allowed to cool slowly to room temperature. This can be achieved by placing the heated solution in a Dewar flask.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses out while the vapor of the anti-solvent diffuses in, gradually reducing the solubility of the compound and promoting crystallization.

    • Liquid-Liquid Diffusion (Layering): A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

Causality: The slow rate of crystallization is crucial for allowing the molecules to arrange themselves in a highly ordered, repeating lattice, thus forming a single crystal rather than a polycrystalline powder.

Step 2: Crystal Mounting and Data Collection

Once suitable crystals are obtained, a single, well-formed crystal is selected and mounted for data collection.

Methodology:

  • Crystal Selection and Mounting: Under a microscope, a single crystal is selected and mounted on a cryoloop or a glass fiber using a small amount of cryo-protectant oil. The cryoloop is then attached to a goniometer head.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically to 100 K). Cooling minimizes thermal vibrations of the atoms, resulting in a clearer diffraction pattern and higher resolution data. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[7]

Causality: The diffraction pattern arises from the constructive interference of X-rays scattered by the electrons in the crystal. The geometry and intensity of the diffraction spots contain the information about the arrangement of atoms in the unit cell.

Step 3: Data Processing and Structure Solution

The raw diffraction images are processed to extract the intensities of the individual reflections, which are then used to solve the crystal structure.

Methodology:

  • Integration: The diffraction spots on each image are located, and their intensities are measured. The software also indexes the reflections, assigning Miller indices (h, k, l) to each spot, and determines the unit cell parameters and crystal system.

  • Scaling and Merging: The intensities from all the images are scaled to a common reference frame and equivalent reflections are merged to create a single file of unique reflections with their corresponding intensities and standard uncertainties.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. Since only the intensities (related to the square of the structure factor amplitudes) are measured, the phase information is lost. For small molecules, direct methods or Patterson methods are typically used to generate an initial set of phases. These methods use statistical relationships between the intensities to derive the phases.[7]

  • Structure Refinement: The initial model of the structure is refined against the experimental data using a least-squares minimization procedure. In this process, the atomic coordinates, displacement parameters (which describe the thermal motion of the atoms), and other parameters are adjusted to improve the agreement between the calculated and observed structure factors.

Causality: The goal of refinement is to obtain a chemically reasonable model of the molecule that best fits the experimental diffraction data.

Step 4: Structure Validation and Interpretation

The final refined structure must be validated to ensure its quality and chemical sense.

Methodology:

  • Validation Checks: The final model is checked for geometric reasonability (bond lengths, bond angles, etc.), and various crystallographic R-factors are used to assess the quality of the fit between the model and the data. Software tools like checkCIF are used to identify potential issues.

  • Analysis of Intermolecular Interactions: The crystal packing is analyzed to identify and characterize all significant intermolecular interactions, such as hydrogen bonds, halogen bonds, and π–π stacking.

  • Visualization: The final structure is visualized using molecular graphics software to create informative diagrams of the molecular structure and crystal packing.

The following diagram provides a schematic overview of the single-crystal X-ray diffraction workflow.

G Single-Crystal X-ray Diffraction Workflow Start Start: Purified Compound Crystal_Growth Step 1: Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Start->Crystal_Growth Crystal_Mounting Step 2: Crystal Mounting & Data Collection (Cryo-cooling, X-ray exposure) Crystal_Growth->Crystal_Mounting Data_Processing Step 3: Data Processing (Integration, Scaling) Crystal_Mounting->Data_Processing Structure_Solution Step 3: Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Step 3: Structure Refinement (Least-Squares Minimization) Structure_Solution->Structure_Refinement Structure_Validation Step 4: Structure Validation (checkCIF, Geometric Analysis) Structure_Refinement->Structure_Validation Final_Structure End: Final Crystal Structure Structure_Validation->Final_Structure

Caption: From compound to crystal structure.

Conclusion

The X-ray crystallography of substituted ethyl indole-2-carboxylates reveals a fascinating interplay of intermolecular forces that govern their solid-state architecture. While the inherent hydrogen bonding capabilities of the indole and ester moieties provide a primary structural motif, the nature and position of substituents play a crucial role in fine-tuning the crystal packing through a variety of weaker interactions, including halogen bonds and π-stacking. A systematic understanding of these structure-directing forces, coupled with a robust experimental workflow, empowers researchers to not only elucidate the three-dimensional structures of these important molecules but also to potentially engineer crystalline materials with desired physicochemical properties, a critical aspect in the development of new and improved pharmaceuticals.

References

  • Kerr, D. J., et al. (2016). Weak interactions in the crystal structures of two indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 72(7), 964-968. [Link]

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  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

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  • Desiraju, G. R. (2013). Crystal engineering: from molecule to crystal. Journal of the American Chemical Society, 135(27), 9952-9967. [Link]

  • Lachicotte, R. J. How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Shukla, R., et al. (2018). Similarities and differences in the crystal packing of halogen-substituted indole derivatives. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(4), 376-384. [Link]

  • SHELX Homepage. [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

  • Obushak, M. D., et al. (2015). The Synthesis of New Spirolactones from Substituted Isatins. Chemistry of Heterocyclic Compounds, 51(6), 546-553. [Link]

  • Al-Said, N. H., et al. (2020). Synthesis, Single Crystal X-ray Structure, DFT Studies and Hirshfeld Analysis of New Benzylsulfanyl-Triazolyl-Indole Scaffold. Molecules, 25(16), 3584. [Link]

  • Barakat, A., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2305. [Link]

  • CCP4 Wiki - Solve a small-molecule structure. [Link]

  • Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]

  • Kumar, T. O. S., et al. (2015). Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(1), o121. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Al-Hourani, B. J., et al. (2017). Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. Journal of Molecular Structure, 1155, 627-635. [Link]

  • Kumar, T. O. S., et al. (2015). Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o121. [Link]

  • Practical Aspects of Single Crystal X-ray Crystallography. [Link]

  • PubChem. Ethyl 4-amino-1H-indole-2-carboxylate. [Link]

  • Chęcińska, L., et al. (2015). Quantifying intermolecular interactions for isoindole derivatives: substituent effect vs. crystal packing. Crystallography Reviews, 21(4), 275-303. [Link]

  • Wu, J., et al. (2013). Crystal structure of ethyl 5-chloro-2-indolecarboxylate, C11H10ClNO2. Zeitschrift für Kristallographie - New Crystal Structures, 228(2), 185-186. [Link]

  • Al-Said, N. H. (2005). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Molecules, 10(12), 1446-1456. [Link]

  • Madhukar, B., et al. (2012). Crystal and Molecular Structure Studies of Ethyl 4-(4-Hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and Ethyl 4-(3-Bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate. International Journal of Molecular Sciences, 13(9), 10836-10851. [Link]

  • Wouters, J., et al. (2021). Crystal structure and Hirshfeld surface analysis of ethyl (4R,4aS)-2-methyl-5,8-dioxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(2), 194-198. [Link]

  • University of Rochester. Guide for crystallization. [Link]

  • YouTube. Live from the Lab: How to Solve a Crystal Structure. [Link]

  • PubChemLite. Ethyl indole-2-carboxylate (C11H11NO2). [Link]

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  • Zhang, Y., et al. (2023). Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. Molecules, 28(4), 1709. [Link]

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  • D'yakonov, V. A., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Russian Journal of Organic Chemistry, 42(8), 1194-1200. [Link]

  • Singh, P., et al. (2015). Crystal structure of ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(8), o597-o598. [Link]

  • Michigan State University Department of Chemistry. Growing and Mounting Crystals Your Instrument Will Treasure. [Link]

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  • Serya, R. A. T., et al. (2019). Synthesis, characterization and crystal structure of pentyl 2-(1H-indole-2-carboxamido)benzoate. Current Chemistry Letters, 8(2), 67-74. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate

Handling Guide: Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate CAS Number: 153501-38-3 Molecular Formula: C₁₂H₁₃NO₃ Molecular Weight: 219.24 g/mol [1] Part 1: Executive Safety Directive To: Laboratory Personnel & Safet...

Author: BenchChem Technical Support Team. Date: March 2026

Handling Guide: Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate

CAS Number: 153501-38-3 Molecular Formula: C₁₂H₁₃NO₃ Molecular Weight: 219.24 g/mol [1]

Part 1: Executive Safety Directive

To: Laboratory Personnel & Safety Officers From: Senior Application Scientist, Chemical Safety Division

Subject: Operational Handling of Bioactive Indole Intermediates

Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate is not merely a chemical reagent; it is a bioactive pharmacophore often utilized in the synthesis of antiviral agents (e.g., Arbidol/Umifenovir analogs) and HIV-1 inhibitors.[1] Consequently, its safety profile extends beyond simple irritation. You must treat this compound as a Potent Bioactive Solid with the potential for acute toxicity via inhalation, ingestion, and dermal absorption.

Core Hazard Classification (GHS):

  • WARNING

  • H302: Harmful if swallowed.[1][2]

  • H312: Harmful in contact with skin.[1][2]

  • H332: Harmful if inhaled.[1][2]

  • Precautionary Principle: Due to its structural similarity to potent viral entry inhibitors, strict containment is required to prevent inadvertent pharmacological effects on the handler.

Part 2: Risk Assessment & PPE Strategy

The "Why" Behind the Protocol (Causality)
  • Dust Inhalation Risk: As a crystalline solid (likely yellow/brown), static electricity can disperse micro-particles during weighing. Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism.[1] Control: Engineering controls (Fume Hood) are non-negotiable.

  • Dermal Absorption: Indole derivatives are lipophilic.[1] They can penetrate the stratum corneum, especially when solubilized in organic solvents like DMSO or Acetone. Control: Nitrile gloves are standard, but thickness matters.

PPE Decision Matrix
Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill/Aerosolization)Technical Rationale
Respiratory Fume Hood (Face velocity: 0.5 m/s)P100 / N99 Respirator (if outside hood)Prevents inhalation of bioactive dusts.[1]
Hand Nitrile Gloves (Min thickness: 0.11 mm)Double Gloving (Nitrile over Nitrile)Nitrile offers excellent resistance to the solid; double gloving protects against pinholes during synthesis.
Eye Safety Glasses (Side shields)Chemical Goggles Prevents ocular absorption via dust or splash.
Body Lab Coat (Cotton/Poly blend)Tyvek® Sleeves or ApronMinimizes fabric retention of particulates.
Visual Logic: PPE Selection Flow

PPE_Logic Start Task Identification Solids Handling Solid/Powder Start->Solids Liquids Handling Solutions (DMSO/Acetone) Start->Liquids Hood Is Fume Hood Available? Solids->Hood Quant Quantity > 100mg? Liquids->Quant HighPPE High PPE: Double Gloves + P100 Mask + Sleeves Hood->HighPPE No (Emergency Only) HoodUse Mandatory: Work inside Hood Hood->HoodUse Yes StdPPE Std PPE: Nitrile (0.11mm) + Glasses + Lab Coat Quant->StdPPE No Quant->HighPPE Yes HoodUse->StdPPE

Caption: Decision logic for selecting Personal Protective Equipment based on physical state and containment availability.

Part 3: Operational Protocols

Protocol A: Safe Weighing & Transfer
  • Objective: Transfer solid CAS 153501-38-3 without generating airborne dust.

  • Equipment: Analytical balance (inside hood), anti-static gun (optional), weighing boat.

  • Preparation: Place the balance inside the chemical fume hood. Verify airflow is active.

  • Static Control: If the powder is "flyaway" (static-charged), use an anti-static gun or wipe the spatula with a dryer sheet before use.[1]

  • Transfer: Open the vial only inside the hood. Transfer the required amount to a pre-tared weighing boat.[1]

  • Closure: Cap the stock vial immediately. Wipe the exterior of the vial with a Kimwipe dampened with ethanol before returning it to storage.[1]

Protocol B: Solubilization & Synthesis
  • Context: This intermediate is often reacted with electrophiles (e.g., dichloropropene) using bases like K₂CO₃ in Acetone or DMF [1].

  • Risk: Once dissolved, the chemical's ability to penetrate skin increases significantly.

  • Solvent Choice: When using DMSO or DMF, be aware that these solvents are permeation enhancers .[1] They can carry the indole payload through nitrile gloves.[1]

  • Glove Discipline: If a splash occurs on the glove while handling the solution:

    • STOP immediately.

    • REMOVE the contaminated glove (do not touch the outside).

    • WASH hands with soap and water.[1][3]

    • REPLACE with fresh gloves.[1]

  • Reaction: Conduct all heating or reflux steps in a closed system under inert atmosphere (Nitrogen/Argon) to prevent oxidation and vapor release.

Protocol C: Spill Response (Solid)
  • Do NOT dry sweep.[1] This generates dust.[1]

  • Isolate: Alert nearby personnel.

  • Wet Method: Cover the spill with a paper towel dampened with water or ethanol.[1]

  • Scoop: Carefully scoop the wet material into a hazardous waste bag.

  • Clean: Wipe the surface with 70% Ethanol and treat the wipes as hazardous waste.[1]

Part 4: Disposal & Storage

Storage:

  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible; the hydroxy group at position 3 is susceptible to oxidation over time.

  • Container: Tightly sealed, light-resistant container.

Disposal:

  • Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]

  • Method: Dissolve in a combustible solvent (if not already liquid) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

  • Prohibition: Do NOT dispose of down the drain. This compound is toxic to aquatic life (H400 potential based on class).

References

  • National Institutes of Health (NIH) - PMC. Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors.[1] (Describes synthesis using Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate). Available at: [Link]

  • PubChem. Ethyl 3-hydroxy-1H-indole-2-carboxylate (Analogous Structure Safety Data). Available at: [Link][1][4]

Sources

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